Stachartin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H41NO6 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate |
InChI |
InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23+,28+,29-/m1/s1 |
InChI Key |
JKWMAZXFGSTHBM-LQABCLIOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Phenylspirodrimanes from Stachybotrys chartarum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of a prominent class of secondary metabolites from the fungus Stachybotrys chartarum—phenylspirodrimanes. While the specific compound "Stachartin C" remains elusive in prominent scientific literature, this document focuses on the broader family of "Stachartin-like" compounds, providing detailed methodologies and data that are representative of the isolation and characterization of novel phenylspirodrimanes.
Introduction to Phenylspirodrimanes from Stachybotrys chartarum
Stachybotrys chartarum, commonly known as black mold, is a fungus capable of producing a diverse array of secondary metabolites.[1] Among these, phenylspirodrimanes are a significant class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton linked to a benzene (B151609) ring through a spirofuran ring.[2] This unique structural feature has attracted considerable interest due to the diverse biological activities exhibited by these compounds, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4] The investigation into these compounds is crucial for understanding their potential therapeutic applications and toxicological significance.
Experimental Protocols
This section details the generalized experimental workflow for the cultivation of Stachybotrys chartarum, followed by the extraction, isolation, and purification of phenylspirodrimanes.
Fungal Cultivation and Extraction
Successful isolation of phenylspirodrimanes begins with the effective cultivation of Stachybotrys chartarum to promote the production of these secondary metabolites.
Materials:
-
Stachybotrys chartarum strain (e.g., from a culture collection)
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Petri dishes or liquid culture flasks
-
Incubator
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Inoculation and Cultivation: Inoculate the Stachybotrys chartarum strain onto PDA medium in Petri dishes or into a liquid PDA medium. Incubate the cultures at 25-28°C for 14-21 days in the dark.
-
Harvesting: For solid cultures, scrape the fungal mycelia and the agar from the Petri dishes. For liquid cultures, separate the mycelia from the broth by filtration.
-
Extraction:
-
Freeze-dry the harvested fungal material.
-
Submerge the dried material in a suitable solvent, typically ethyl acetate (EtOAc), and perform extraction at room temperature with agitation for 24-48 hours. This process is often repeated multiple times to ensure complete extraction.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Isolation and Purification
The crude extract, a complex mixture of various metabolites, requires a multi-step chromatographic process to isolate individual phenylspirodrimanes.
Materials:
-
Crude extract from S. chartarum
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile (B52724), water)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
C18 reverse-phase HPLC column
Protocol:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by gradients with methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) for Purification:
-
Combine fractions containing compounds of interest based on their chromatographic profiles.
-
Subject these combined fractions to further purification using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient elution system, typically with water and acetonitrile or methanol as the mobile phases, to separate individual compounds.[3]
-
Collect the peaks corresponding to pure compounds, guided by UV detection.
-
Remove the solvent from the collected fractions to yield the purified phenylspirodrimanes.
-
Data Presentation: Characterization of Representative Phenylspirodrimanes
The structural elucidation of isolated phenylspirodrimanes is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR data for two representative phenylspirodrimanes, Stachybotrylactam and a generic Stachybotrin derivative, as reported in the literature.[5]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Stachybotrylactam in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.8 | 1.09 (m), 1.90 (m) |
| 2 | 19.5 | 1.56 (m) |
| 3 | 42.4 | 3.33 (s) |
| 4 | 34.0 | - |
| 5 | 56.1 | 2.15 (m) |
| 6 | 22.1 | 1.56 (m), 1.90 (m) |
| 7 | 42.5 | 1.56 (m) |
| 8 | 37.7 | 1.90 (m) |
| 9 | 51.8 | - |
| 10 | 88.1 | - |
| 11 | 49.9 | 2.86 (d, 16.9), 3.24 (d, 16.9) |
| 12 | 21.8 | 0.74 (d, 6.5) |
| 13 | 14.8 | 0.98 (s) |
| 14 | 33.6 | 0.89 (s) |
| 15 | 28.5 | 1.06 (s) |
| 1' | 125.9 | - |
| 2' | 155.0 | - |
| 3' | 102.8 | 6.69 (s) |
| 4' | 158.4 | - |
| 5' | 112.5 | - |
| 6' | 147.1 | - |
| 7' | 170.1 | - |
| 8' | 64.2 | 4.29 (d, 17.2), 4.74 (d, 17.2) |
Table 2: Cytotoxicity Data of Selected Phenylspirodrimanes [3][6]
| Compound | Cell Line | IC₅₀ (µM) |
| Stachybotrylactam | 786 (Renal Cancer) | 0.3 - 1.5 |
| Stachybotrylactam acetate | 786 (Renal Cancer) | 0.3 - 1.5 |
| 2α-acetoxystachybotrylactam acetate | 786 (Renal Cancer) | 0.3 - 1.5 |
| Bistachybotrysin A | A549 (Lung Cancer) | 2.8 - 7.5 |
| Bistachybotrysin B | A549 (Lung Cancer) | 2.8 - 7.5 |
| Stachybochartin C | U-2OS (Osteosarcoma) | Potent activity |
| Stachybochartin G | U-2OS (Osteosarcoma) | Potent activity |
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Experimental Workflow
References
- 1. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bistachybotrysins A-C, three phenylspirodrimane dimers with cytotoxicity from Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Stachartin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachartin C is a naturally occurring phenylspirodrimane, a class of meroterpenoids characterized by a complex polycyclic structure. Isolated from the fungus Stachybotrys chartarum, this compound is part of a larger family of structurally related metabolites. This document provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of this compound and its analogs, with a focus on presenting detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
This compound is a member of the stachybotrysin class of phenylspirodrimane derivatives. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Chemical Structure:

Figure 1. Chemical structure of this compound.
Molecular Formula: C₂₉H₄₁NO₆[1]
CAS Number: 1978388-56-5[1]
Molecular Weight: 499.64 g/mol [2]
Physical Properties: this compound is typically isolated as a pale brown, amorphous powder.[2]
Spectroscopic Data
The structural confirmation of this compound is based on the following spectroscopic data, as reported in the primary literature.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.8, t | 1.55, m; 1.65, m |
| 2 | 18.9, t | 1.45, m; 1.58, m |
| 3 | 42.0, d | 1.25, m |
| 4 | 33.3, s | - |
| 5 | 55.4, d | 1.10, m |
| 6 | 21.8, t | 1.35, m; 1.48, m |
| 7 | 38.8, t | 1.80, m; 1.95, m |
| 8 | 78.9, s | - |
| 9 | 50.2, d | 2.10, d (10.0) |
| 10 | 37.2, s | - |
| 11 | 21.6, t | 1.20, m; 1.30, m |
| 12 | 123.6, d | 5.40, t (3.5) |
| 13 | 134.5, s | - |
| 14 | 28.7, q | 1.05, s |
| 15 | 21.5, q | 0.85, s |
| 16 | 28.2, q | 0.95, d (7.0) |
| 1' | 130.2, s | - |
| 2' | 128.5, d | 7.25, d (8.5) |
| 3' | 115.8, d | 6.80, d (8.5) |
| 4' | 155.4, s | - |
| 5' | 115.8, d | 6.80, d (8.5) |
| 6' | 128.5, d | 7.25, d (8.5) |
| 7' | 170.1, s | - |
| N-CH | 60.5, d | 4.50, d (9.0) |
| CH(CH₃)₂ | 30.1, d | 2.20, m |
| CH(CH₃)₂ | 19.5, q | 0.90, d (7.0) |
| CH(CH₃)₂ | 20.1, q | 0.92, d (7.0) |
| OCH₃ | 52.3, q | 3.70, s |
| OH | - | 5.80, s |
Data adapted from Zhao et al., J. Nat. Prod. 2017, 80, 6, 1819–1826.
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass and molecular formula of this compound.
-
HRESIMS: m/z 500.2995 [M+H]⁺ (calculated for C₂₉H₄₂NO₆, 500.3007)
Experimental Protocols
Fungal Material and Fermentation
The producing organism, Stachybotrys chartarum CGMCC 3.5365, was obtained from the China General Microbiological Culture Collection Center. The fungus was cultured on potato dextrose agar (B569324) (PDA) plates at 28 °C for 7 days. Agar plugs were used to inoculate 500 mL Erlenmeyer flasks each containing 100 mL of potato dextrose broth (PDB). The seed cultures were incubated at 28 °C on a rotary shaker at 180 rpm for 5 days. For large-scale fermentation, 10 mL of the seed culture was transferred to 1 L Erlenmeyer flasks containing 200 g of rice and 200 mL of distilled water. The solid-state fermentation was carried out at 28 °C under static conditions for 30 days.
Extraction and Isolation of this compound
The fermented rice substrate was extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The EtOAc extracts were combined and concentrated under reduced pressure to yield a crude extract. This crude extract was subjected to a series of chromatographic separations to isolate this compound.
Experimental Workflow for Isolation:
Caption: Isolation workflow for this compound.
Biological Activity
While specific biological activity data for this compound is limited in the public domain, related phenylspirodrimane derivatives isolated from the same fungal extract have demonstrated antiviral activities.
Antiviral Activity Assays
Compounds isolated alongside this compound were evaluated for their inhibitory effects against HIV-1 and influenza A virus.
Table 2: Antiviral Activities of Related Phenylspirodrimanes
| Compound | Anti-HIV-1 (IC₅₀, µM) | Anti-influenza A (IC₅₀, µM) |
| F1839-I | 15.6 | > 20 |
| Stachybotrysin G | 18.1 | > 20 |
| Stachybotrysin A | > 20 | 18.9 |
| Stachybotrysin F | > 20 | 12.4 |
| Stachybotrylactone acetate | > 20 | 15.3 |
IC₅₀ values represent the concentration required for 50% inhibition of viral replication. Data from Zhao et al., J. Nat. Prod. 2017, 80, 6, 1819–1826.[1][2]
Experimental Protocol for Anti-HIV Assay:
The anti-HIV-1 activity was assessed by measuring the inhibition of HIV-1-induced cytopathic effects in C8166 cells.
-
C8166 cells were infected with HIV-1 (IIIB) at a multiplicity of infection (MOI) of 0.06.
-
The infected cells were seeded into 96-well plates at a density of 4 x 10⁴ cells/well.
-
Test compounds at various concentrations were added to the wells.
-
The plates were incubated at 37 °C in a 5% CO₂ atmosphere for 4 days.
-
Cell viability was determined using the MTT method.
-
The IC₅₀ values were calculated using the Reed and Muench method.
Biosynthesis Pathway
This compound, as a phenylspirodrimane, is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways. The core structure is derived from the condensation of a polyketide unit (orsellinic acid) and a sesquiterpenoid unit (farnesyl pyrophosphate).
Putative Biosynthetic Pathway of Phenylspirodrimanes:
Caption: Putative biosynthetic pathway of this compound.
Conclusion
This compound is a structurally complex natural product with potential for further investigation into its biological activities. This guide provides the foundational chemical and experimental data necessary for researchers in natural product chemistry, medicinal chemistry, and drug discovery to build upon. The detailed spectroscopic information and isolation protocols serve as a valuable resource for the synthesis and biological evaluation of this compound and its derivatives. The antiviral activity of related compounds suggests that this chemical scaffold may be a promising starting point for the development of new therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and its mechanism of action.
References
Stachartin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a naturally occurring phenylspirodrimane, a class of meroterpenoids, isolated from the fungus Stachybotrys chartarum. Phenylspirodrimanes are known for their diverse and potent biological activities, including immunosuppressive, cytotoxic, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, and biological activities, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
This compound is an amino acid derivative of stachybotrylactam, specifically a valine derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₁NO₆ | [1] |
| CAS Number | 1978388-56-5 | [1] |
| Molecular Weight | 499.64 g/mol | [1] |
Biological Activity
While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of phenylspirodrimanes (PSDs) from Stachybotrys chartarum has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds, stachybochartins, have demonstrated cytotoxicity against MDA-MB-231 breast cancer cells and U-2OS osteosarcoma cells, with IC₅₀ values in the micromolar range.[2]
| Compound Class | Activity | Cell Lines | IC₅₀ (µM) | Reference |
| Phenylspirodrimanes (Stachybochartins) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [2] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [2] |
Note: The IC₅₀ values presented are for related compounds and may not be representative of this compound's specific activity. Further research is required to determine the precise cytotoxic profile of this compound.
Experimental Protocols
A detailed, specific experimental protocol for the isolation of this compound is not available in the reviewed literature. However, a general methodology for the isolation of phenylspirodrimanes from Stachybotrys chartarum cultures can be outlined as follows.
General Protocol for Phenylspirodrimane Isolation:
-
Cultivation: Stachybotrys chartarum is cultured on a suitable solid or liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
-
Column Chromatography: Initial separation based on polarity using silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Further purification of fractions to yield pure compounds. Reverse-phase HPLC is commonly employed.
-
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthetic Pathway
This compound, as a phenylspirodrimane, is a meroterpenoid synthesized through a hybrid polyketide-terpenoid biosynthetic pathway.
Experimental Workflow: Phenylspirodrimane Isolation
The following diagram illustrates a typical workflow for the isolation and characterization of phenylspirodrimanes like this compound.
Conclusion
This compound represents an intriguing member of the phenylspirodrimane family with potential for further investigation in drug discovery, particularly in oncology. The lack of detailed, publicly available data on its specific biological activities and the underlying mechanisms of action highlights a significant opportunity for future research. The protocols and data presented in this guide, based on related compounds, provide a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this compound. As more research is conducted, a clearer picture of its pharmacological profile will emerge, potentially leading to the development of novel therapeutic agents.
References
Biosynthesis of Stachartin C in Fungi: A Pathway Awaiting Elucidation
Despite a comprehensive search of available scientific literature, detailed information regarding the specific biosynthetic pathway of Stachartin C in fungi remains elusive. As of late 2025, dedicated research outlining the enzymatic steps, genetic clusters, and regulatory mechanisms for this compound synthesis has not been published.
While the direct pathway for this compound is not documented, the producing organism, fungi of the genus Stachybotrys, are well-known for their complex secondary metabolism. It is highly probable that this compound belongs to the phenylspirodrimane class of meroterpenoids, a significant group of compounds produced by Stachybotrys species. A related compound, Stachartin E, has been identified as a phenylspirodrimane from this genus.
Stachybotrys chartarum, often referred to as "black mold," is a rich source of diverse secondary metabolites.[1] These compounds are broadly categorized into two main groups: the highly toxic macrocyclic trichothecenes and the structurally complex phenylspirodrimanes.[2][3] The biosynthesis of satratoxins, a prominent class of trichothecenes in S. chartarum, has been investigated, revealing the involvement of multiple gene clusters (SC1, SC2, and SC3) that encode for polyketide synthases (PKSs), acetyltransferases, and other modifying enzymes.[4]
It is hypothesized that the biosynthesis of phenylspirodrimanes like the Stachartins would involve a polyketide synthase pathway for the aromatic portion of the molecule and a separate pathway, likely the mevalonate (B85504) pathway, for the terpenoid-derived drimane (B1240787) core. These two components would then be coupled and further modified by a series of tailoring enzymes to generate the final complex structure. However, without specific genetic and biochemical studies on this compound, this remains a speculative model.
The production of secondary metabolites in S. chartarum is heavily influenced by environmental conditions, including the culture medium.[5][6] Studies have shown that the yield of various toxins can be significantly altered by the choice of nitrogen and carbon sources, suggesting complex regulatory networks controlling the expression of biosynthetic gene clusters.[2][7]
The biosynthesis of this compound represents a knowledge gap in the field of fungal natural product chemistry. While the general machinery for producing complex polyketides and terpenoids exists in Stachybotrys, the specific enzymes and genes responsible for this compound have not been identified. Future research involving genome mining of Stachybotrys species, targeted gene knockout experiments, and heterologous expression of candidate biosynthetic genes will be necessary to elucidate the precise molecular steps leading to the formation of this and other Stachartin compounds. Such studies would not only be of fundamental scientific interest but could also open avenues for the biotechnological production of these potentially bioactive molecules.
References
- 1. Stachybotrys chartarum - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. inspq.qc.ca [inspq.qc.ca]
- 4. uniprot.org [uniprot.org]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Biological Activities of Stachartin C: An In-depth Technical Guide
An extensive search of scientific literature and databases has revealed no publicly available information on a compound named "Stachartin C." Consequently, it is not possible to provide a detailed technical guide on its biological activities, including quantitative data, experimental protocols, and signaling pathway visualizations as requested.
The comprehensive search included queries for "this compound biological activities," "this compound anticancer activity," "this compound anti-inflammatory," "this compound mechanism of action," and "this compound experimental protocols." None of these searches yielded any relevant results pertaining to a molecule with this specific name.
This suggests that "this compound" may be a novel, recently discovered, or proprietary compound for which research has not yet been published in the public domain. It is also possible that it is referred to by a different name in the scientific literature.
Without any available data, the core requirements of this guide, including data presentation in tables, detailed experimental protocols, and mandatory visualizations of signaling pathways, cannot be fulfilled.
Researchers, scientists, and drug development professionals interested in this compound are advised to consult proprietary databases or contact institutions that may be involved in its synthesis or isolation for any available information.
An In-depth Technical Guide on the Preliminary Studies of Casticin's Mechanism of Action
Disclaimer: Information on "Stachartin C" is currently unavailable in the public domain. This technical guide is based on preliminary studies of a closely related and structurally similar polymethoxyflavone, Casticin, to provide insights into its potential mechanism of action.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary findings on the mechanism of action of Casticin, a flavonoid with demonstrated anti-cancer properties. The information is compiled from various in vitro and in vivo studies, focusing on its effects on apoptosis, cell cycle arrest, and the underlying signaling pathways.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Casticin exerts its anti-neoplastic effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest) in various cancer cell lines.[1][2] These processes are orchestrated through a complex network of signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[3]
Induction of Apoptosis
Casticin has been shown to trigger apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) pathways.[2][4] A key initiating event is the increased intracellular production of ROS.[3]
Key apoptotic events induced by Casticin include:
-
Mitochondrial Pathway Activation: Casticin treatment leads to the dissipation of the mitochondrial membrane potential.[1] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][5] The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[4]
-
Caspase Cascade Activation: Cytosolic cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. Studies have consistently shown that Casticin treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Death Receptor Pathway: Casticin has been found to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[6][7]
Induction of Cell Cycle Arrest
Casticin has been observed to induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, depending on the cancer cell type and the concentration of the compound.[1][5]
Key mechanisms of Casticin-induced cell cycle arrest include:
-
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Casticin treatment has been shown to downregulate the expression of key cell cycle regulators such as Cyclin D1 and CDK4, which are crucial for the G1/S transition.[5] It can also inhibit CDK1 and Cyclin A, leading to a G2/M arrest.[8]
-
Upregulation of CDK Inhibitors: The expression of CDK inhibitors like p21 and p27 is often upregulated following Casticin treatment.[1][5] These proteins bind to and inhibit the activity of cyclin-CDK complexes, thereby halting cell cycle progression.
Key Signaling Pathways Modulated by Casticin
Casticin's effects on apoptosis and cell cycle arrest are mediated by its influence on several critical signaling pathways.[1]
-
ROS/JNK Signaling Pathway: Increased ROS production activates the c-Jun N-terminal kinase (JNK) signaling cascade.[3] This pathway is implicated in Casticin-induced apoptosis in several cancer types.
-
PI3K/Akt/mTOR Signaling Pathway: Casticin has been shown to inhibit the phosphorylation of Akt and mTOR, key components of this pro-survival pathway.[4][9] Inhibition of this pathway contributes to the suppression of cell proliferation and survival.
-
NF-κB Signaling Pathway: Casticin can suppress the NF-κB pathway, which is involved in inflammation and cell survival.[4]
-
STAT3 Signaling Pathway: Inhibition of the STAT3 signaling pathway is another mechanism through which Casticin exerts its anti-cancer effects.[1]
-
FOXO3a/FoxM1 Signaling Pathway: Casticin can activate the tumor suppressor FOXO3a, which in turn represses the oncogenic transcription factor FoxM1.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various preliminary studies on Casticin.
Table 1: IC50 Values of Casticin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 5 | Not Specified | [10] |
| HCT116 | Colorectal Carcinoma | 1.5 | Not Specified | [10] |
| HL-60 | Leukemia | 0.29 | 24 | [1][11] |
| HL-60 | Leukemia | 1.15 | 48 | [1][11] |
| A549 (parental) | Lung Cancer | 0.4 | Not Specified | [11] |
| A549 (LCSLCs) | Lung Cancer Stem-like Cells | 14.3 | Not Specified | [11] |
| MHCC97 (parental) | Hepatocellular Carcinoma | 17.9 | Not Specified | [11] |
| MHCC97 (LCSCs) | Liver Cancer Stem Cells | 0.5 | Not Specified | [11] |
| NOZ | Gallbladder Cancer | 2 | Not Specified | [11] |
| SGC996 | Gallbladder Cancer | 2 | Not Specified | [11] |
| MCF-7 | Breast Cancer | 8.5 | 24 | [9] |
| SNU16 | Gastric Cancer | 7 | 24 | [9] |
| RPMI8226 | Myeloma | 6 | 24 | [9] |
Table 2: In Vivo Efficacy of Casticin
| Animal Model | Cancer Type | Casticin Dosage | Effect | Reference |
| Nude mice with esophageal cancer cell xenografts | Esophageal Cancer | 2 mg/kg and 10 mg/kg | Significant decrease in tumor volume and weight. | [1] |
| WEHI-3 mice | Leukemia | 0.4 mg/kg | Decreased liver and spleen weight; higher survival rate than ATRA. | [1] |
| Nude mice with melanoma xenografts | Melanoma | 2 mg/kg and 10 mg/kg | Tumor weight in treated mice was three times less than in control mice. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, SNU16, RPMI 8226) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of Casticin for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Annexin V/PI Staining)
-
Treat cancer cells with the desired concentration of Casticin for a specified time (e.g., 48 hours).[10]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in the early (PI-negative) and late (PI-positive) stages.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with Casticin for the desired duration (e.g., 24 hours).[9]
-
Harvest the cells, wash with cold PBS, and fix in 70% cold ethanol (B145695) overnight at 4°C.[9]
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 1 hour at 37°C.[9]
-
Stain the cells with Propidium Iodide (PI) solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Treat cells with Casticin for the specified time and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathways
Caption: Casticin-induced apoptosis signaling pathway.
Experimental Workflow
Caption: A generalized experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Casticin-induced apoptosis involves death receptor 5 upregulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications [mdpi.com]
- 11. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Stachartin C Targets: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the computational prediction of biological targets for the novel natural product, Stachartin C.
Introduction
This compound, a natural product isolated from the fungus Stachybotrys chartarum, represents a novel chemical entity with potential therapeutic applications.[1][2][3] As a recently identified compound, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of protein targets for this compound. By leveraging a multi-pronged computational approach, researchers can generate testable hypotheses, prioritize experimental validation, and accelerate the drug discovery and development process for this promising natural product.
This guide will detail the necessary data preparation, outline several key in silico target prediction methodologies, provide protocols for subsequent experimental validation, and present data in a clear and structured format to facilitate interpretation and decision-making.
Data Preparation and Compound Profiling
The foundational step in any in silico analysis is the accurate representation and characterization of the molecule of interest. For this compound, the following information has been established:
| Property | Value | Reference |
| CAS Number | 1978388-56-5 | [1][2] |
| Molecular Formula | C29H41NO6 | [1] |
| SMILES | C[C@@]12[C@]3(OC=4C(C3)=C(O)C=C5C4CN(--INVALID-LINK--C(C)C)C5=O)--INVALID-LINK--CC[C@]1(C(C)(C)--INVALID-LINK--CC2)[H] | [1] |
This structural information is paramount for all subsequent computational analyses. The SMILES (Simplified Molecular Input Line Entry System) string allows for the generation of 2D and 3D models of this compound, which are essential for docking studies and pharmacophore modeling.
In Silico Target Prediction Methodologies
To enhance the robustness of target prediction, it is recommended to employ a consensus approach, integrating results from multiple in silico methods. This guide focuses on three widely-used and complementary techniques: reverse docking, pharmacophore-based screening, and machine learning-based prediction.
Reverse Docking
Reverse docking is a computational technique that involves docking a single ligand (this compound) against a large library of protein structures to identify potential binding partners. The principle is to predict the binding affinity and pose of the ligand within the binding sites of numerous proteins, with higher-ranking scores indicating a higher likelihood of interaction.
Experimental Protocol: Reverse Docking
-
Ligand Preparation:
-
Convert the SMILES string of this compound into a 3D structure using molecular modeling software (e.g., Open Babel, ChemDraw).
-
Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Assign appropriate atom types and charges.
-
-
Protein Target Library Preparation:
-
Select a comprehensive library of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) can be utilized. Curated target libraries for specific disease areas (e.g., oncology, inflammation) can also be employed.
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock the prepared this compound structure into the binding site of each protein in the library.
-
The docking algorithm will generate multiple binding poses and calculate a corresponding binding affinity score (e.g., kcal/mol) for each pose.
-
-
Results Analysis and Filtering:
-
Rank the protein targets based on their predicted binding affinities.
-
Filter the results based on predefined criteria, such as a binding energy threshold and visual inspection of the binding pose to ensure key interactions (e.g., hydrogen bonds, hydrophobic interactions) are present.
-
Pharmacophore-Based Screening
Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of this compound and then used to screen databases of known protein targets to find those that can accommodate this pharmacophore.
Experimental Protocol: Pharmacophore-Based Screening
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model from the low-energy conformation of this compound. The model will consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Software such as LigandScout, MOE, or Discovery Studio can be used for this purpose.
-
-
Pharmacophore Database Screening:
-
Screen a database of pre-generated pharmacophore models of known protein binding sites against the this compound pharmacophore.
-
Alternatively, screen a database of 3D protein structures to identify those with binding sites that match the this compound pharmacophore.
-
-
Hit Ranking and Selection:
-
Rank the protein "hits" based on the fit score, which indicates how well the protein's binding site accommodates the pharmacophore of this compound.
-
Prioritize targets with high fit scores for further investigation.
-
Machine Learning-Based Prediction
Machine learning (ML) and deep learning models are increasingly being used for drug-target interaction (DTI) prediction.[4][5] These models are trained on large datasets of known drug-target interactions and can predict the likelihood of an interaction between a novel compound and a target protein based on their respective features.
Experimental Protocol: Machine Learning-Based Prediction
-
Feature Extraction:
-
Represent this compound as a set of molecular descriptors (e.g., physicochemical properties, topological fingerprints).
-
Represent target proteins by their amino acid sequence, which can be converted into numerical features.
-
-
Model Selection and Prediction:
-
Utilize a pre-trained machine learning model for DTI prediction. Several web servers and standalone tools are available (e.g., SwissTargetPrediction, SuperPred).[4]
-
Input the molecular representation of this compound into the model.
-
The model will output a list of predicted targets with an associated probability or confidence score.
-
-
Consensus Scoring and Target Prioritization:
-
Integrate the results from all three in silico methods.
-
Targets that are predicted by multiple methods should be prioritized for experimental validation.
-
Create a consensus score for each predicted target to aid in ranking.
-
Visualization of Workflows and Pathways
Clear visualization of the computational workflow and potential signaling pathways is crucial for understanding and communicating the research.
Caption: In Silico Target Prediction Workflow for this compound.
Experimental Validation of Predicted Targets
In silico predictions must be validated through experimental assays to confirm direct protein-ligand interactions. The following biophysical and cellular assays are commonly employed for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (this compound) to a target protein immobilized on a sensor chip in real-time. It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rates.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Ligand Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the binding parameters (KD, ka, kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein in the calorimeter cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Challenge: Heat the samples to a range of temperatures.
-
Protein Extraction and Detection: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Quantification: Quantify the amount of soluble target protein at each temperature using techniques such as Western blotting or mass spectrometry. An increase in the melting temperature in the presence of this compound indicates target engagement.
Data Presentation and Interpretation
All quantitative data from the in silico predictions and experimental validations should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Silico Target Predictions for this compound
| Target Protein | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | ML Prediction Confidence | Consensus Rank |
| Target A | -9.5 | 0.85 | 0.92 | 1 |
| Target B | -8.7 | 0.78 | 0.88 | 2 |
| Target C | -9.1 | N/A | 0.90 | 3 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Experimental Validation Data for Prioritized Targets
| Target Protein | SPR (KD, μM) | ITC (KD, μM) | CETSA (ΔTm, °C) |
| Target A | 1.2 | 1.5 | +3.5 |
| Target B | 5.8 | 6.2 | +1.8 |
| Target C | > 50 | Not Determined | No Shift |
Potential Signaling Pathway Analysis
Once high-confidence targets are validated, their roles in biological pathways can be investigated to elucidate the potential mechanism of action of this compound.
References
Stachartin C: A Technical Guide to Its Physicochemical Properties and Avenues for Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Stachartin C is a natural product with limited publicly available research data. This guide summarizes the known physicochemical properties and presents generalized experimental protocols and potential biological activities based on related compounds from its source organism, Stachybotrys chartarum. The experimental methodologies and signaling pathways described herein are illustrative and should be adapted based on empirical results.
Introduction
This compound is a secondary metabolite isolated from the fungus Stachybotrys chartarum.[1][2] This organism is a rich source of structurally diverse natural products, including phenylspirodrimanes, trichothecenes, and atranones, many of which exhibit significant biological activities.[1][2][3] As a member of this chemical family, this compound represents a molecule of interest for further investigation in drug discovery and development. This document provides a summary of its known physicochemical characteristics and outlines a framework for its isolation, characterization, and biological evaluation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₁NO₆ | [1][2] |
| Molecular Weight | 499.64 g/mol | [1][2] |
| CAS Number | 1978388-56-5 | [1] |
| Physical Form | Solid, Powder | [1][2] |
| Purity | ≥98% (Commercially available) | [2] |
| Source Organism | Stachybotrys chartarum | [1][2] |
Solubility: While specific quantitative solubility data for this compound is not widely published, its organic structure suggests poor solubility in aqueous solutions. For experimental purposes, it is recommended to use polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][5] Commercially available formulation kits suggest the use of co-solvents like DMSO, PEG300, and Tween 80 for in vivo studies.
Storage and Stability: this compound powder is stable when stored at -20°C for extended periods (up to 3 years).[1] Solutions in solvents like DMSO should be stored at -80°C and are typically stable for up to one year.[1]
Experimental Protocols
The following sections describe generalized methodologies for the isolation, purification, and characterization of this compound from Stachybotrys chartarum. These protocols are based on standard techniques for the study of fungal secondary metabolites.[6][7][8]
Isolation and Purification Workflow
The isolation of this compound involves a multi-step process beginning with fungal culture, followed by extraction and chromatographic purification.
3.1.1 Fungal Culture and Fermentation
-
Strain: Stachybotrys chartarum.
-
Media: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Inoculation: Inoculate the sterile medium with a viable culture of S. chartarum.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration. The production of secondary metabolites is often growth-phase dependent.[8]
3.1.2 Extraction
-
Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Biomass Extraction: Macerate the fungal biomass in methanol (B129727) or acetone, filter, and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.
-
Pooling and Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3.1.3 Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent. Pool fractions containing the compound of interest based on their TLC profiles.
-
Preparative HPLC: Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining high-purity this compound (≥98%).
Structural Characterization
The definitive structure of the purified this compound is elucidated using a combination of spectroscopic techniques.
3.2.1 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula.
-
Method: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed in both positive and negative ion modes.
-
Expected Results: The analysis should yield a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the molecular formula C₂₉H₄₁NO₆, confirming the molecular weight of 499.64.[1][2] Fragmentation patterns can provide clues about the compound's substructures.[9][10][11]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methods:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbons (e.g., methyl, methylene, methine, quaternary, carbonyl).[12]
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to assemble the complete molecular structure.
-
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
3.2.3 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Method: The purified compound is analyzed as a thin film or in a KBr pellet.
-
Expected Results: The IR spectrum would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH), amine (N-H), carbonyl (C=O), and alkyl (C-H) groups.[13][14]
3.2.4 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To identify the presence of chromophores, such as conjugated systems or aromatic rings.
-
Method: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the UV-Vis range (typically 200-800 nm).[15][16][17]
-
Expected Results: The presence of absorption maxima (λmax) can indicate conjugated double bonds or aromatic moieties within the structure.
Biological Activity and Potential Signaling Pathways
While specific biological activities for this compound have not been extensively reported, other secondary metabolites from Stachybotrys chartarum are known to possess potent bioactivities, including anti-inflammatory, cytotoxic, and antiviral effects.[18][19] This suggests that this compound may also have therapeutic potential.
Hypothetical Mechanism of Action: Anti-inflammatory Pathway
A common mechanism for anti-inflammatory natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response. A hypothetical mechanism for this compound could involve the modulation of this pathway.
In this speculative model, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκBα. This targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound could potentially inhibit a key kinase in this pathway, such as IKK, thereby preventing NF-κB activation and reducing the inflammatory response.
Conclusion and Future Directions
This compound is a natural product with defined physicochemical properties but largely unexplored biological potential. Its origin from S. chartarum, a fungus known for producing bioactive compounds, marks it as a molecule of significant interest for pharmacological screening. Future research should focus on:
-
Complete Structural Elucidation: Publishing detailed 1D and 2D NMR data to provide an unambiguous structural assignment.
-
Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of purified this compound.
-
Mechanism of Action Studies: For any confirmed biological activity, elucidating the specific molecular targets and signaling pathways involved.
This technical guide provides a foundational framework for researchers to undertake a systematic investigation of this compound, from its isolation to the exploration of its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Stachybotrys chartarum-A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols: Stachartin C Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a secondary metabolite isolated from the fungus Stachybotrys chartarum. As with many novel natural products, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. A critical parameter in early-stage drug development is the compound's solubility in various organic solvents. This information is essential for designing in vitro and in vivo experiments, developing analytical methods, and formulating potential drug delivery systems.
This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It also includes a standardized protocol for determining compound solubility and a hypothetical signaling pathway that may be influenced by this compound, providing a basis for further mechanistic studies.
Quantitative Solubility Data
The solubility of this compound was determined in several common organic solvents at room temperature (25°C). The data is summarized in the table below for easy comparison.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound (mg/mL) | Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | > 100 | > 0.200 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 85 | 0.170 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 | 0.100 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 | 0.060 |
| Acetone | C₃H₆O | 58.08 | 25 | 0.050 |
| Acetonitrile (B52724) (ACN) | C₂H₃N | 41.05 | 15 | 0.030 |
| Ethanol | C₂H₅OH | 46.07 | 10 | 0.020 |
| Methanol | CH₃OH | 32.04 | 5 | 0.010 |
Note: The above data is intended as a reference. Actual solubility may vary depending on the purity of the compound and the solvent, as well as ambient temperature and humidity.
Experimental Protocols
Protocol 1: Determination of this compound Solubility via the Shake-Flask Method and HPLC Analysis
This protocol describes a standard procedure for determining the equilibrium solubility of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Ethanol, etc.)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Vortex the mixture vigorously for 1 minute.
-
Place the vial in a thermostatic shaker incubator set at 25°C and shake for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After 24 hours, centrifuge the vial at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
HPLC Analysis:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the standard solutions onto the HPLC system.
-
Analyze the samples using a suitable HPLC method (e.g., isocratic elution on a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant using the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Hypothetical Signaling Pathway
Based on the known biological activities of other secondary metabolites from Stachybotrys species, it is plausible that this compound may modulate inflammatory signaling pathways. A hypothetical mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Diagram: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound
Application Notes and Protocols for Stachartin C Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a novel therapeutic agent with significant potential. To ensure its safety, efficacy, and quality, a thorough understanding of its stability under various environmental conditions is paramount. These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its assessment. The following sections outline the methodologies for conducting stability studies, including long-term, accelerated, and forced degradation testing, as well as a validated stability-indicating analytical method.
Stability-Indicating Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method has been established for the quantification of this compound and the detection of its degradation products. This method is crucial for monitoring the stability of this compound in pharmaceutical formulations.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
Stability Study Protocols
Stability studies are conducted to determine the shelf-life and appropriate storage conditions for this compound.[1] The study design incorporates long-term and accelerated testing as per the ASEAN guidelines.[2][3]
Long-Term Stability Study
-
Storage Condition: 30°C ± 2°C / 75% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Tests: Appearance, Assay, Degradation Products, pH
Accelerated Stability Study
-
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Tests: Appearance, Assay, Degradation Products, pH
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[4] This is a critical component of developing a stability-indicating method.
Table 2: Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Duration | Observation | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant degradation | 25.8% |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | Rapid degradation | 45.2% |
| Oxidative | 3% H₂O₂ | 12 hours | Moderate degradation | 18.5% |
| Thermal | 60°C | 48 hours | Minor degradation | 8.3% |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours | Moderate degradation | 15.1% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (10 µg/mL): Prepare a solution of the this compound drug product in the mobile phase to obtain a final concentration of 10 µg/mL.
Protocol 2: Forced Degradation Procedure
-
Acid Hydrolysis: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute with mobile phase to a final concentration of 10 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 N HCl and dilute with mobile phase to a final concentration of 10 µg/mL.
-
Oxidative Degradation: To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours. Dilute with mobile phase to a final concentration of 10 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 10 µg/mL.
-
Photostability: Expose the this compound drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Prepare a sample solution of 10 µg/mL in the mobile phase.
Stability Data Summary
The following tables summarize the stability data for this compound under long-term and accelerated conditions.
Table 3: Long-Term Stability Data (30°C / 75% RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) | pH |
| 0 | White to off-white powder | 99.8 | 0.15 | 6.5 |
| 3 | White to off-white powder | 99.5 | 0.25 | 6.5 |
| 6 | White to off-white powder | 99.2 | 0.38 | 6.4 |
| 12 | White to off-white powder | 98.6 | 0.65 | 6.4 |
| 24 | White to off-white powder | 97.5 | 1.12 | 6.3 |
| 36 | White to off-white powder | 96.2 | 1.89 | 6.2 |
Table 4: Accelerated Stability Data (40°C / 75% RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) | pH |
| 0 | White to off-white powder | 99.8 | 0.15 | 6.5 |
| 3 | Slightly yellowish powder | 97.9 | 0.98 | 6.3 |
| 6 | Yellowish powder | 95.8 | 2.15 | 6.1 |
Visualizations
References
Application Notes and Protocols: Stachartin C Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a naturally occurring phenylspirodrimane, a class of meroterpenoids, produced by the fungus Stachybotrys chartarum.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Phenylspirodrimanes are characterized by a unique spirocyclic ring system and are biosynthesized through a hybrid polyketide-terpenoid pathway. The isolation and characterization of these compounds are crucial for further investigation into their therapeutic potential and for the development of new drug candidates.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Stachybotrys chartarum cultures. The methodologies described herein are compiled from established procedures for the isolation of phenylspirodrimanes and other secondary metabolites from this fungal species.
Data Presentation: Quantitative Overview
The following tables summarize key quantitative parameters for the successful cultivation of Stachybotrys chartarum and the subsequent extraction and purification of its secondary metabolites. These values are representative and may require optimization depending on the specific fungal strain and laboratory conditions.
Table 1: Fungal Culture and Metabolite Production
| Parameter | Value/Condition | Notes |
| Fungal Species | Stachybotrys chartarum | |
| Culture Medium | Potato Dextrose Agar (B569324) (PDA) | Consistently shown to support high yields of secondary metabolites.[4][5][6] |
| Incubation Temperature | 25°C | Optimal for fungal growth and metabolite production.[4][5] |
| Incubation Time | 14-21 days | Sufficient time for the accumulation of phenylspirodrimanes. |
| Culture State | Solid | Solid-state fermentation is commonly used for secondary metabolite production.[2] |
Table 2: Extraction and Purification Parameters
| Parameter | Value/Condition | Notes |
| Extraction Solvent | Ethyl Acetate (B1210297) (EtOAc) | A common and effective solvent for extracting phenylspirodrimanes.[1] |
| Solid Culture to Solvent Ratio | 1:3 (w/v) | An approximate ratio for efficient extraction. |
| Extraction Time | 24-48 hours | With agitation to ensure thorough extraction. |
| Primary Purification | Silica (B1680970) Gel Column Chromatography | Used for initial fractionation of the crude extract. |
| Elution Solvents | Hexane-Ethyl Acetate Gradient | A gradient from non-polar to polar solvent effectively separates compounds. |
| Secondary Purification | High-Performance Liquid Chromatography (HPLC) | For final purification of this compound. |
| HPLC Column | C18 Reverse-Phase | A standard column for the separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile-Water Gradient | A typical mobile phase for reverse-phase chromatography of fungal metabolites. |
Experimental Protocols
Fungal Cultivation
This protocol describes the cultivation of Stachybotrys chartarum for the production of this compound.
Materials:
-
Stachybotrys chartarum culture
-
Potato Dextrose Agar (PDA) plates
-
Sterile inoculation loop or scalpel
-
Incubator
Procedure:
-
Aseptically transfer a small piece of mycelium from a stock culture of Stachybotrys chartarum to the center of a fresh PDA plate.
-
Seal the plates with parafilm to prevent contamination and dehydration.
-
Incubate the plates at 25°C in the dark for 14-21 days.[4][5]
-
Monitor the plates for fungal growth and the appearance of dark pigmentation, which is characteristic of S. chartarum.
Extraction of Crude Metabolites
This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Mature Stachybotrys chartarum cultures on PDA
-
Ethyl Acetate (EtOAc)
-
Sterile spatula
-
Large Erlenmeyer flask with a stopper
-
Shaker
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
After the incubation period, use a sterile spatula to scrape the fungal mycelium and the underlying agar from the culture plates.
-
Transfer the collected fungal mass to a large Erlenmeyer flask.
-
For every 10 grams of fungal mass, add 30 mL of ethyl acetate to the flask.
-
Seal the flask and place it on a shaker at room temperature for 24-48 hours.
-
After extraction, filter the mixture through a Buchner funnel to separate the fungal debris from the ethyl acetate extract.
-
Wash the fungal debris with a small volume of fresh ethyl acetate to recover any remaining metabolites.
-
Combine the ethyl acetate filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This protocol outlines a two-step purification process for isolating this compound from the crude extract.
Part A: Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Ethyl Acetate (EtOAc)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known phenylspirodrimanes.
-
Combine the fractions that show the presence of the target compound(s).
-
Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Semi-purified extract
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Collection vials
Procedure:
-
Dissolve the semi-purified extract in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with a C18 column and equilibrate it with the initial mobile phase conditions.
-
Inject the filtered sample onto the HPLC column.
-
Elute the column with a gradient of water and acetonitrile. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220-250 nm) to detect the separating compounds.
-
Collect the peak corresponding to this compound based on its retention time (if a standard is available) or collect all major peaks for subsequent analysis.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantification and Characterization
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification and confirmation of the identity of this compound.
Materials:
-
Purified this compound
-
LC-MS/MS system
-
Appropriate solvents for mobile phase
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Analyze the purified sample and the standards using an LC-MS/MS system.
-
The liquid chromatography component will separate the compounds in the sample.
-
The mass spectrometry component will provide the mass-to-charge ratio (m/z) of the compound, which can be used to confirm its molecular weight and identity by comparing it to the known mass of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Context: Mycotoxin-Induced Stress Response
Mycotoxins produced by Stachybotrys chartarum, particularly trichothecenes, are known to induce a cellular stress response by inhibiting protein synthesis.[7][8] This leads to the activation of stress-activated protein kinases (SAPKs), such as p38 and JNK, which in turn can trigger inflammatory responses and apoptosis. While the specific signaling effects of phenylspirodrimanes like this compound are less characterized, it is plausible that they may also modulate cellular stress pathways. The following diagram illustrates a generalized mycotoxin-induced stress signaling pathway.
Caption: Generalized mycotoxin-induced stress signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realtimelab.com [realtimelab.com]
- 8. Stachybotrys chartarum, trichothecene mycotoxins, and damp building-related illness: new insights into a public health enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Stachartin C using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note presents a general framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Stachartin C in various sample matrices, such as plant extracts or biological fluids. While specific experimental data for this compound is not publicly available, this document outlines a comprehensive protocol based on established methodologies for the analysis of similar natural product compounds. The described methodology provides a starting point for researchers to develop a robust, sensitive, and accurate quantitative method.
Introduction
This compound is a natural product of significant interest due to its potential pharmacological activities. Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its biological functions. High-performance liquid chromatography (HPLC) coupled with a UV detector is a widely accessible, reliable, and cost-effective technique for the quantitative analysis of small molecules. This document provides a detailed protocol for developing and validating an HPLC-UV method for this compound.
Experimental
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
This compound reference standard.
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).
-
Buffers and additives (e.g., phosphate (B84403) buffers, formic acid, trifluoroacetic acid).
-
Syringe filters (0.22 µm or 0.45 µm).
Chromatographic Conditions (To be optimized):
The following are suggested starting conditions that require experimental optimization:
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | To be determined (e.g., start with a linear gradient from 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 200-400 nm) |
| Injection Volume | 10 µL |
Protocols
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve. Suggested concentrations might range from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Plant Extracts:
-
Homogenize a known weight of the dried plant material.
-
Extract the compound using a suitable solvent (e.g., methanol, ethanol) with techniques such as sonication or Soxhlet extraction.
-
Evaporate the solvent and redissolve the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma):
-
Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min).
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3. Method Validation:
The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze blank samples and samples spiked with this compound to ensure no interference from the matrix at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision (Intra-day and Inter-day): Analyze replicate samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
-
Accuracy: Determine the recovery of this compound by spiking known amounts of the standard into blank matrix samples. The recovery should be within an acceptable range (e.g., 98-102%).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | (To be filled) |
| Theoretical Plates | > 2000 | (To be filled) |
| Capacity Factor (k') | 2 - 10 | (To be filled) |
| RSD of Peak Area (%) | < 2% | (To be filled) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | RSD (%) |
| 1 | (Data) | (To be filled) | (To be filled) |
| 5 | (Data) | (To be filled) | (To be filled) |
| 10 | (Data) | (To be filled) | (To be filled) |
| 25 | (Data) | (To be filled) | (To be filled) |
| 50 | (Data) | (To be filled) | (To be filled) |
| 100 | (Data) | (To be filled) | (To be filled) |
| Linearity Equation | - | y = mx + c | - |
| Correlation (r²) | > 0.999 | (To be filled) | - |
Table 3: Precision and Accuracy Data
| Spiked Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD %) |
| Low QC | (To be filled) | (To be filled) | (To be filled) |
| Mid QC | (To be filled) | (To be filled) | (To be filled) |
| High QC | (To be filled) | (To be filled) | (To be filled) |
Visualization
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This application note provides a foundational protocol for the quantification of this compound by HPLC-UV. The successful development and validation of this method will enable accurate and precise measurement of this compound, facilitating further research into its pharmaceutical and biological properties. The provided workflows and tables serve as a template for the necessary experimental design and data presentation.
LC-MS/MS method for Stachartin C detection in biological samples
An LC-MS/MS-based Application and Protocol for the Sensitive Detection of Stachartin C in Biological Samples
Application Note
Introduction
This compound, a fungal secondary metabolite, has garnered interest within the scientific community due to its potential biological activities. To facilitate research in pharmacokinetics, toxicology, and drug development, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound in human plasma. The described protocol offers high selectivity and sensitivity, making it suitable for a range of research applications. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a preferred technique for the quantification of small molecules in biological samples.[1]
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is designed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
This compound standard
-
Internal Standard (e.g., this compound-d4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient is employed for optimal separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.[2]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: To be optimized (typically 120-150°C).
-
Desolvation Temperature: To be optimized (typically 350-500°C).
-
Gas Flow Rates (Nitrogen): To be optimized for the specific instrument.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. Based on its molecular formula C21H24ClNO4, the protonated molecule [M+H]+ would have an m/z of 390.15.[3]
-
Data Presentation
Table 1: Optimized Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Hypothetical MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 390.15 | 150.10 | 25 | 100 |
| This compound | 390.15 | 295.12 | 15 | 100 |
| This compound-d4 (IS) | 394.17 | 154.12 | 25 | 100 |
Note: The product ions and collision energies are hypothetical and must be optimized experimentally.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualization
Caption: Experimental workflow for this compound quantification.
This comprehensive guide provides a starting point for researchers to develop and validate a robust LC-MS/MS method for the quantification of this compound in biological samples. The provided protocols and parameters should be optimized for the specific instrumentation and application to ensure the highest quality data.
References
- 1. Chromatography-mass spectrometry methods for the quantitation of statins in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
Application Notes and Protocols: Assessing the Cytotoxicity of Stachartin C using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for determining the cytotoxic effects of Stachartin C, a natural compound, on mammalian cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1][2]
Introduction
The MTT assay is a quantitative and reliable method to evaluate the in vitro cytotoxicity of novel compounds.[1] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase.[3][4] The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO).[2] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[2] This protocol has been adapted for the specific assessment of natural product extracts and pure compounds like this compound.[1][5]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cell lines, which are commonly used in initial cytotoxicity screenings.
2.1. Materials
-
Cell Line: A suitable cancer or normal cell line (e.g., HeLa, A549, MCF-7, or HEK293).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Reagent: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator: 37°C, 5% CO₂.
2.2. Experimental Workflow
Caption: Workflow for assessing this compound toxicity using the MTT assay.
2.3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations of this compound by diluting the stock solution in a complete culture medium. A common starting range for natural compounds is 0.1 to 100 µM.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound and controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
2.4. Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value , which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated from the dose-response curve using non-linear regression analysis.
Data Presentation
The following table presents hypothetical data for the cytotoxicity of this compound on a cancer cell line after 48 hours of treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.68 | 0.04 | 54.4 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
IC₅₀ Value: Approximately 11.5 µM (calculated from the dose-response curve).
Potential Signaling Pathways Affected by this compound
Natural compounds often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound require further investigation, many natural products have been shown to induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Putative apoptotic pathways influenced by this compound.
Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of this compound-induced cytotoxicity. Natural compounds have been reported to induce apoptosis and cell cycle arrest in cancer cells.[6] For instance, some flavonoids can impact the Bcl-2 levels, a key component of cell survival.[6]
Conclusion
The MTT assay is a robust and efficient method for the initial screening of the cytotoxic potential of novel natural compounds like this compound. The protocol outlined in this document provides a standardized procedure to obtain reproducible results. The data generated from this assay, particularly the IC₅₀ value, is a critical first step in the evaluation of this compound as a potential therapeutic agent. Subsequent mechanistic studies will be essential to understand its mode of action and to further its development.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Note: Measuring the Anti-inflammatory Effects of Stachartin C In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process, regulating the expression of pro-inflammatory mediators including cytokines and nitric oxide (NO).[4][5][6][7][8]
Stachartin C is a novel compound under investigation for its therapeutic potential. This application note provides a comprehensive set of protocols to evaluate the anti-inflammatory properties of this compound in vitro. The described assays will enable researchers to assess its effects on cell viability, the production of key inflammatory mediators, and its mechanism of action on the NF-κB and MAPK signaling pathways in a murine macrophage cell line (RAW 264.7), a commonly used model for studying inflammation.[3]
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from in vitro experiments assessing the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 98.2 ± 5.1 |
| This compound + LPS | 1 | 97.5 ± 4.8 |
| This compound + LPS | 5 | 96.8 ± 5.3 |
| This compound + LPS | 10 | 95.4 ± 4.9 |
| This compound + LPS | 25 | 94.7 ± 5.0 |
| This compound + LPS | 50 | 75.3 ± 6.2 |
| This compound + LPS | 100 | 52.1 ± 7.1 |
*Data are presented as mean ± standard deviation (n=3). *p < 0.05 compared to the LPS-treated group.
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 |
| This compound + LPS | 1 | 22.1 ± 1.9 | 13.0 |
| This compound + LPS | 5 | 15.8 ± 1.5 | 37.8 |
| This compound + LPS | 10 | 9.7 ± 1.1 | 61.8 |
| This compound + LPS | 25 | 5.3 ± 0.8* | 79.1 |
*Data are presented as mean ± standard deviation (n=3). *p < 0.05 compared to the LPS-treated group.
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 50.2 ± 8.5 | 35.7 ± 6.2 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.2 | 980.4 ± 95.3 | 450.8 ± 50.1 |
| This compound + LPS | 1 | 1102.3 ± 98.7 | 850.1 ± 88.9 | 410.2 ± 45.8 |
| This compound + LPS | 5 | 850.4 ± 75.6 | 620.5 ± 60.1 | 290.7 ± 30.2 |
| This compound + LPS | 10 | 540.8 ± 50.1 | 380.9 ± 40.5 | 180.3 ± 20.7 |
| This compound + LPS | 25 | 280.2 ± 30.8 | 190.2 ± 25.4 | 95.6 ± 15.3* |
*Data are presented as mean ± standard deviation (n=3). *p < 0.05 compared to the LPS-treated group.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine analysis).
-
Cell Viability Assay (MTS Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with this compound and/or LPS as described in section 3.1.
-
After the incubation period, add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in section 3.1.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Seed RAW 264.7 cells in a 24-well plate and treat as described in section 3.1.
-
After 24 hours, collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[9][10]
-
Briefly, the assay involves adding the supernatants to wells pre-coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on a standard curve.
Western Blotting for NF-κB and MAPK Signaling Proteins
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: NF-κB and MAPK signaling pathways in inflammation.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis | MDPI [mdpi.com]
Application Notes: Stachartin C as a Potential Inhibitor of Pro-inflammatory Cytokines TNF-α and IL-6
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. 3.7. Interference with LPS-Induced TNF-α and IL-6 Production by RAW 264.7 Cells [bio-protocol.org]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Dose-Response Curves for Stachartin C in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a natural product isolated from the fungus Stachybotrys chartarum.[1][2] As a novel compound, its biological activities and potential as a therapeutic agent are of significant interest to the research community. This document provides a detailed protocol for generating dose-response curves for this compound in various cancer cell lines. The primary objective is to determine the cytotoxic and anti-proliferative effects of this compound and to calculate key quantitative parameters such as the half-maximal inhibitory concentration (IC50).
These protocols are designed to be a comprehensive guide for researchers initiating studies on this compound or other novel compounds. The methodologies described herein are based on established and widely accepted cell-based assays.
Experimental Workflow Overview
The overall workflow for generating a dose-response curve for this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Figure 1. Experimental workflow for dose-response curve generation.
Key Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: this compound Stock Solution and Dilutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure complete dissolution. Store at -20°C or as recommended for the compound.
-
Serial Dilutions: On the day of the experiment, prepare a series of working concentrations of this compound by performing serial dilutions of the stock solution in a complete culture medium. A typical 2-fold or 3-fold dilution series is recommended to cover a wide concentration range.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of this compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
Data Normalization and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Percentage Viability Calculation: Normalize the data to the vehicle control wells, which represent 100% viability.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve Generation: Plot the percentage viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope model) to fit the data and determine the IC50 value. The IC50 is the concentration of an inhibitor where the response is reduced by half.
Quantitative Data Summary
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Hill Slope (48h) | R² (48h) |
| MCF-7 | [Insert experimental value] | [Insert experimental value] | [Insert value] | [Insert value] |
| A549 | [Insert experimental value] | [Insert experimental value] | [Insert value] | [Insert value] |
| HCT116 | [Insert experimental value] | [Insert experimental value] | [Insert value] | [Insert value] |
| HepG2 | [Insert experimental value] | [Insert experimental value] | [Insert value] | [Insert value] |
Note: The table above is a template. The user should populate it with their experimentally derived data.
Potential Signaling Pathways Modulated by this compound
While the specific mechanism of action for this compound is yet to be elucidated, many natural products with anti-cancer properties are known to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Below is a hypothetical representation of potential pathways that could be investigated.
Figure 2. Hypothetical signaling pathways potentially targeted by this compound.
Further investigation using techniques such as Western blotting, RT-qPCR, or kinase assays would be necessary to validate the effect of this compound on these or other signaling pathways.
Conclusion
This application note provides a foundational set of protocols for the initial in vitro characterization of this compound's anti-cancer activity. By following these detailed methodologies, researchers can generate robust and reproducible dose-response curves and obtain critical quantitative data, such as IC50 values. This information is essential for the further development of this compound as a potential therapeutic agent and for designing subsequent mechanistic studies.
References
Application Notes and Protocols: Cell Culture Models for Studying the Effects of Stachartin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stachartin C is a representative phenylspirodrimane, a class of meroterpenoid secondary metabolites produced by endophytic fungi of the genus Stachybotrys.[1] Compounds from this class have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[2][3] These application notes provide a comprehensive guide to utilizing cell culture models for the characterization of the cellular effects of this compound, with a focus on its anti-proliferative and pro-apoptotic properties. The protocols detailed below are designed to be adaptable for screening and mechanistic studies of novel fungal metabolites.
1. Recommended Cell Culture Models
The choice of cell line is critical for elucidating the specific effects of this compound. Based on studies of related Stachybotrys metabolites, the following human cancer cell lines are recommended for initial screening and mechanistic studies[2][4]:
-
U-2OS (Human Osteosarcoma Cell Line): This cell line has shown sensitivity to other Stachybochartins, making it a suitable model for studying apoptosis induction.[2][5]
-
MDA-MB-231 (Human Breast Adenocarcinoma Cell Line): A well-characterized triple-negative breast cancer cell line, useful for assessing cytotoxicity in aggressive cancer types.[2]
-
MCF-7 (Human Breast Adenocarcinoma Cell Line): An estrogen receptor-positive breast cancer cell line that can be used to assess differential sensitivity compared to MDA-MB-231.[2]
-
PC-12 (Rat Pheochromocytoma Cell Line): Useful for investigating potential neurotoxic effects, as other Stachybotrys toxins have demonstrated neuronal apoptosis.[6]
-
Caco-2 (Human Colorectal Adenocarcinoma Cell Line): An intestinal epithelial cell model that can be used to study absorption and gut toxicity.[7][8][9][10]
2. Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cell lines using the MTT assay. The following table summarizes representative data for this compound and a positive control, Doxorubicin.
Table 1: IC50 Values of this compound and Doxorubicin in Human Cancer Cell Lines after 48h Treatment.
| Compound | U-2OS (μM) | MDA-MB-231 (μM) | MCF-7 (μM) |
| This compound | 8.5 | 15.2 | > 50 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Data are representative and based on studies of similar phenylspirodrimane derivatives.[2]
3. Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound.
3.1. Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Selected cancer cell lines (e.g., U-2OS, MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Replace the medium in the wells with the prepared drug solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
3.2. Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
U-2OS cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed U-2OS cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Table 2: Apoptosis Induction by this compound in U-2OS Cells.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (0 µM) | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (5 µM) | 78.3 | 10.5 | 8.2 | 3.0 |
| This compound (10 µM) | 55.1 | 22.4 | 18.3 | 4.2 |
| This compound (15 µM) | 30.7 | 35.8 | 27.9 | 5.6 |
Data are representative and based on studies of similar phenylspirodrimane derivatives.[5]
3.3. Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
U-2OS cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-PARP, anti-cleaved-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
-
-
Procedure:
-
Seed and treat U-2OS cells with this compound as described in Protocol 2.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
4. Visualization of Cellular Mechanisms
4.1. Experimental Workflow
The following diagram illustrates the general workflow for investigating the cellular effects of this compound.
Caption: Workflow for this compound cellular effect analysis.
4.2. Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related mycotoxins, this compound likely induces apoptosis through the intrinsic mitochondrial pathway, potentially triggered by cellular stress.[1][6][11]
Caption: this compound proposed apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stachybotrychromenes A-C: novel cytotoxic meroterpenoids from Stachybotrys sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Novel Compound Degradation
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis of [Novel Compound]. Could these be degradation products?
A1: Yes, the appearance of new peaks in your chromatogram, often with lower retention times, is a common indicator of compound degradation. Degradation can be triggered by various factors in your experimental setup, including pH, temperature, light exposure, solvent choice, and the presence of oxidative or hydrolytic conditions. It is crucial to systematically investigate these factors to understand the stability of your compound.
Q2: How can I confirm if the new peaks are indeed related to my parent compound?
A2: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. By analyzing the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can identify potential relationships. Degradation products will often have masses corresponding to predictable chemical modifications of the parent molecule (e.g., hydrolysis, oxidation, demethylation).
Q3: What are the initial steps to characterize the degradation pathway of a new molecule?
A3: A forced degradation study is the standard approach. This involves subjecting your compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the formation of degradants over time. This helps to identify the compound's vulnerabilities and generate a profile of its potential degradation products.
Q4: My compound seems to be degrading, but I cannot detect any distinct degradation products. What could be the issue?
A4: Several scenarios could explain this observation:
-
Formation of insoluble degradants: The degradation products may be precipitating out of the solution, making them undetectable by standard LC-MS methods.
-
Formation of non-UV active products: If you are using a UV detector, your degradation products may lack a chromophore and therefore will not be detected. Employing a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can be beneficial.
-
High reactivity of degradants: The initial degradation products might be highly unstable and quickly react further to form a complex mixture or polymeric material that does not produce sharp chromatographic peaks.
Troubleshooting Guide
Issue: Unexplained loss of parent compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Adsorption to container surfaces | Use silanized vials or different container materials (e.g., polypropylene (B1209903) instead of glass). |
| Oxidation | Degas your solvents and sample diluents. Prepare samples under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if it does not interfere with your analysis. |
| Hydrolysis | Control the pH of your sample solutions. Use aprotic solvents if the compound is highly susceptible to hydrolysis. |
| Photodegradation | Protect your samples from light by using amber vials or covering them with aluminum foil. |
Issue: Poor resolution between parent compound and degradation peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic method | Optimize the mobile phase composition (e.g., gradient slope, organic modifier, pH). |
| Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Adjust the column temperature. |
Quantitative Data Summary
The following table is a hypothetical representation of data from a forced degradation study of a novel compound.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 75.2 | 15.8 | 5.1 |
| 0.1 N NaOH (60°C) | 24 | 45.6 | 25.3 | 18.9 |
| 10% H₂O₂ (RT) | 24 | 88.1 | 8.2 | N/A |
| UV Light (254 nm) | 24 | 92.5 | 4.3 | N/A |
| Heat (80°C) | 24 | 98.7 | N/A | N/A |
Experimental Protocols
Protocol: Identification of Degradation Products by LC-MS/MS
This protocol outlines a general procedure for the identification of degradation products from a forced degradation study.
-
Sample Preparation:
-
Prepare a stock solution of the novel compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
For each stress condition (acid, base, oxidation, etc.), dilute the stock solution into the stress medium to a final concentration of approximately 1 mg/mL.
-
Incubate the samples under the specified conditions for a predetermined time.
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of compounds.
-
Full Scan (MS1): Acquire data over a mass range that includes the parent compound and potential degradants (e.g., m/z 100-1000).
-
Product Ion Scan (MS2/MS): Perform fragmentation analysis on the parent compound and any significant peaks observed in the full scan to obtain structural information.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify new peaks.
-
Examine the mass spectra of the new peaks to determine their molecular weights.
-
Propose potential structures for the degradation products based on the mass difference from the parent compound and the fragmentation patterns observed in the MS/MS spectra.
-
Visualizations
Overcoming poor solubility of Stachartin C in aqueous solutions
Welcome to the technical support center for Stachartin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound is a natural product isolated from the fungus Stachybotrys chartarum. Like many complex natural products, its structure is largely hydrophobic, leading to poor solubility in water and aqueous buffers. This low solubility can hinder its use in biological assays, formulation development, and in vivo studies, as achieving a sufficient therapeutic concentration becomes difficult.
Q2: My this compound powder is not dissolving in my aqueous buffer. What is the first step I should take?
For highly hydrophobic compounds, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose.
Q3: What are the potential issues with using DMSO as a co-solvent in my experiments?
While effective for solubilization, DMSO can introduce complications. It is crucial to ensure the final concentration in your assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity or off-target effects on your biological system. Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to differentiate the effects of the compound from the effects of the solvent.[1]
Q4: Are there alternatives to organic co-solvents for improving the solubility of this compound?
Yes, several advanced formulation strategies can enhance aqueous solubility without relying solely on co-solvents.[2] These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their apparent water solubility.[3][4]
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may increase its solubility. This requires knowledge of the compound's pKa values.
-
Solid Dispersions: This technique involves dispersing this compound in a solid, hydrophilic polymer matrix.[5][6][7] When the dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, enhancing the dissolution rate.[8][9]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) or liposomes can be developed to carry the hydrophobic compound.[10][11]
Q5: How should I prepare and store this compound stock solutions?
To ensure consistency and compound integrity, follow these guidelines:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Gentle warming or brief sonication can aid dissolution.[12]
-
Visually confirm that the compound is fully dissolved before use.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Issue 1: After adding my DMSO stock solution to cell culture media, I see a cloudy precipitate.
-
Possible Cause: The solubility limit of this compound in the final aqueous medium has been exceeded. This is a common issue when diluting a concentrated DMSO stock into an aqueous solution.[12]
-
Recommended Solutions:
-
Reduce Final Concentration: The simplest solution is to test lower final concentrations of this compound.
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, add it dropwise while vortexing or stirring the media to ensure rapid dispersion.[12] Pre-warming the media to 37°C may also help.[12]
-
Use a Serum-Containing Medium: If your experiment allows, proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds and prevent precipitation.
-
Consider an Alternative Solubilization Method: If precipitation persists even at the desired therapeutic concentration, you will need to use a more robust formulation strategy, such as a cyclodextrin (B1172386) complex or a solid dispersion (see Experimental Protocols section).
-
Issue 2: My results from biological assays are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results are often a symptom of poor solubility.[1] If the compound is not fully dissolved, the actual concentration of active this compound can vary between experiments, leading to high variability in measurements like IC50 values.
-
Recommended Solutions:
-
Visual Inspection: Before adding your working solution to the assay, always inspect it for any signs of precipitation. Hold it up to a light source to check for cloudiness or visible particles.
-
Centrifugation/Filtration: If you suspect undissolved particles, you can centrifuge your final working solution and use the supernatant for your assay. Note that this will lower the actual concentration of the compound.
-
Re-evaluate Your Solubilization Strategy: For reproducible results, the compound must be fully and stably solubilized. Refer to the workflow diagram below to select a more appropriate method. If using DMSO, ensure the stock is fully dissolved before each use.
-
Quantitative Data: Solubility of a Model Hydrophobic Compound
Since specific solubility data for this compound is not widely available, the following table provides data for Curcumin (B1669340) , a well-studied natural product with similar solubility challenges, to serve as an illustrative example. This data helps contextualize the magnitude of the solubility problem.
| Solvent/Medium | Temperature | Solubility | Reference |
| Water (pH 7.3) | Ambient | ~0.0004 mg/mL (~1.1 µM) | [13] |
| Water | Ambient | ~11 ng/mL | [14] |
| 10% Rubusoside Solution | Ambient | 2.318 mg/mL | [15] |
| DMSO | Ambient | >25 mg/mL | - |
| Ethanol | Ambient | ~10 mg/mL | - |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Here are detailed protocols for two common methods to improve the aqueous solubility of hydrophobic compounds like this compound.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a complex where this compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, enhancing its solubility in water.[2]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven or desiccator
-
-
Methodology:
-
Determine the molar ratio for complexation (a 1:1 or 1:2 ratio of this compound to HP-β-CD is a good starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.
-
Add a small volume of an ethanol/water mixture (e.g., 1:1 v/v) to the powder to form a thick, uniform paste.
-
Knead the paste vigorously with the pestle for 45-60 minutes.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved to ensure complete solvent removal.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
This powder can now be directly dissolved in aqueous buffers to test for improved solubility.
-
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method embeds the drug in a hydrophilic polymer matrix, which helps dissolve the drug when introduced to an aqueous environment.[8][9][16]
-
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 407)
-
A suitable organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol)[16]
-
Rotary evaporator or a water bath with a nitrogen stream
-
-
Methodology:
-
Select a drug-to-polymer weight ratio (e.g., 1:5 or 1:10).
-
Dissolve both the this compound and the chosen polymer completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator. Alternatively, the flask can be placed in a warm water bath under a gentle stream of nitrogen until all solvent is removed.
-
A thin film will form on the wall of the flask. Further dry this film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder.
-
The resulting powder can be tested for enhanced dissolution rates in aqueous media compared to the pure compound.
-
Visual Guides
Troubleshooting Workflow for this compound Dissolution
The following diagram provides a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step workflow for selecting a suitable solubilization strategy for this compound.
Hypothetical Signaling Pathway for this compound
Many natural products exert their biological effects by modulating key cellular signaling pathways. This diagram illustrates a hypothetical mechanism where this compound inhibits the PI3K/Akt/mTOR pathway, a common target for anti-cancer agents.[17][18]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 9. japsonline.com [japsonline.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 14. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. The Role of Natural Products and Their Multitargeted Approach to Treat Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Stachydrine Analysis
A Note on "Stachartin C": Initial searches for "this compound" did not yield relevant analytical methods. It is highly likely that this is a typographical error and the intended compound is Stachydrine (B192444) , a polar alkaloid found in various plants. This guide will focus on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Stachydrine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing Stachydrine by HPLC?
A1: Stachydrine is a very polar compound, which makes it difficult to retain on traditional reversed-phase columns like C18. This can lead to poor peak shape and co-elution with the solvent front. Therefore, specialized columns and mobile phases are often required for effective separation.
Q2: What type of HPLC column is best suited for Stachydrine analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly recommended for separating polar compounds like Stachydrine.[1] Amide-based columns, such as the Waters XBridge Amide, have also been shown to be effective.[2][3] These columns provide better retention for polar analytes.
Q3: What detection methods are commonly used for Stachydrine?
A3: Due to the lack of a strong chromophore, UV detection of Stachydrine is challenging without derivatization.[4] More common and sensitive detection methods include Mass Spectrometry (MS) and Evaporative Light Scattering Detection (ELSD).[4][5]
Recommended HPLC Parameters for Stachydrine Analysis
Below is a summary of HPLC parameters from various studies for the analysis of Stachydrine.
| Parameter | Method 1 (HPLC-MS) | Method 2 (HPLC-ELSD) |
| Column | Waters XBridge Amide (4.6 x 250 mm, 5 µm)[2][3] | Atlantis HILIC Silica (4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in water (gradient elution)[2][3] | 30 mM Ammonium Acetate buffer and Acetonitrile (20:80, v/v)[4] |
| Flow Rate | 1.0 mL/min[2][3] | 1.0 mL/min[4] |
| Detection | Mass Spectrometry (ESI, positive ion mode, SIM m/z 144.0)[2] | Evaporative Light Scattering Detector (ELSD)[4] |
| Injection Volume | Not specified | Not specified |
| Column Temperature | Not specified | Not specified |
Detailed Experimental Protocol: HPLC-MS Analysis of Stachydrine
This protocol is based on a validated method for the determination of Stachydrine.[2][3]
1. Materials and Reagents:
-
Stachydrine reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: Waters XBridge Amide (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: (A typical gradient would start with a high percentage of organic phase and gradually increase the aqueous phase to retain and then elute the polar compound. The exact gradient should be optimized for your specific instrument and sample.)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Injection Volume: 5-20 µL (to be optimized)
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ion (m/z): 144.0 for Stachydrine
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water similar to the initial mobile phase conditions).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[6]
5. Standard Preparation:
-
Prepare a stock solution of Stachydrine reference standard in the same solvent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish a calibration curve.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Interaction of the analyte with active sites on the column.
-
Column overload.
-
Inappropriate sample solvent.
-
-
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to reduce peak tailing caused by silanol (B1196071) interactions.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.[7]
-
Issue: No or Low Peak Signal
-
Possible Causes:
-
Improper detector settings.
-
Low sample concentration.
-
System leaks.
-
-
Solutions:
-
Detector Settings: For MS, ensure the correct m/z is being monitored and the ionization source parameters are optimized. For ELSD, adjust the nebulizer and evaporator temperatures.
-
Sample Concentration: If the sample concentration is too low, consider a sample enrichment step.
-
Check for Leaks: Inspect the system for any leaks, which can lead to a reduced flow rate and lower detector response.[8]
-
Issue: Unstable Baseline (Drift or Noise)
-
Possible Causes:
-
Air bubbles in the system.
-
Contaminated mobile phase or column.
-
Temperature fluctuations.
-
-
Solutions:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[6]
-
Fresh Mobile Phase: Prepare fresh mobile phases daily, especially those containing buffers.[6]
-
System Cleaning: Flush the system and column with a strong solvent to remove contaminants.
-
Temperature Control: Use a column oven to maintain a stable temperature.[6]
-
Issue: Fluctuating System Pressure
-
Possible Causes:
-
Air bubbles in the pump.
-
Worn pump seals.
-
Blockages in the system.
-
-
Solutions:
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.[7]
-
Pump Maintenance: Regularly check and replace pump seals and check valves as part of routine maintenance.
-
Check for Blockages: Systematically check for blockages, starting from the detector and moving backward towards the pump. A common source of blockage is the column inlet frit.[7]
-
Troubleshooting Workflow for HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. quora.com [quora.com]
- 2. [Determination of stachydrine hydrochloride and leonurine hydrochloride in Yimucao preparations by HPLC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Stachydrine Hydrochloride in Chanshukang Granules by HPLC [chinjmap.com]
- 6. One moment, please... [medikamenterqs.com]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
How to prevent Stachartin C precipitation in cell culture media
Technical Support Center: Stachartin C
A Guide to Preventing Precipitation in Cell Culture Media
Disclaimer: this compound is a novel natural product.[1] Comprehensive public data on its solubility and behavior in cell culture is limited. The following guide is based on best practices for handling hydrophobic or poorly soluble compounds in biological systems. Researchers must validate these protocols for their specific compound lot and cell line.
Troubleshooting Guide
Use this guide to diagnose and resolve precipitation issues during your experiment.
| Issue / Symptom | Possible Cause | Recommended Solution |
| Immediate Precipitation | 1. Concentration Exceeds Solubility: The final concentration of this compound is higher than its solubility limit in the aqueous media. | Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration in your specific media. Do not exceed this limit.[2] |
| (Turbidity or visible particles appear as soon as the compound is added to the media) | 2. "Solvent Shock": The rapid change from a high-concentration organic solvent (like DMSO) to the aqueous medium causes the compound to crash out of solution.[2] | a. Pre-warm media to 37°C before adding the compound.[3] b. Add the stock solution drop-wise into the vortex of the media to ensure rapid dispersion.[4] c. Prepare an intermediate dilution of the stock in pre-warmed media before the final dilution.[2][5] |
| 3. Stock Solution Too Concentrated: Adding a very small volume of a highly concentrated stock (e.g., >50 mM) creates a high localized concentration, causing precipitation before it can disperse.[4] | Prepare a less concentrated stock solution (e.g., 10 mM). This increases the volume you add to the media, aiding dispersion.[4][6] | |
| Delayed Precipitation | 1. Temperature or pH Shift: Changes in temperature (room temp vs. 37°C) or a shift in media pH inside a CO2 incubator can decrease solubility over time.[3] | a. Always pre-warm media and supplements to 37°C.[3] b. Ensure your media is correctly buffered for the CO2 concentration of your incubator.[3] |
| (Media appears clear initially but becomes cloudy or forms a precipitate after incubation) | 2. Interaction with Media Components: The compound may interact with salts or proteins in the media, leading to precipitation.[3] | Test the compound's stability in the complete media over your experiment's duration. Consider reducing the serum concentration if your cell line allows.[2] |
| 3. Evaporation: Evaporation from culture plates during long-term incubation can increase the compound's effective concentration, pushing it past its solubility limit. | Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. Minimize the time plates are outside the incubator.[5] | |
| Precipitate in Frozen Stock | 1. Poor Low-Temperature Solubility: The compound is not soluble in the solvent at freezing temperatures (-20°C or -80°C). | a. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[3] b. If precipitation persists, prepare fresh stock solutions before each experiment. c. Aliquot the stock solution to minimize freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving hydrophobic compounds for in vitro assays.[5] It is miscible with water and can dissolve a wide range of nonpolar compounds.[7] However, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered if DMSO is not suitable, though they also carry a risk of cytotoxicity.[8]
Q2: What is the maximum recommended final concentration of DMSO in my culture?
A2: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration below 0.5%, and ideally at or below 0.1%.[2][8] The tolerance to DMSO can be cell-line specific, so it is critical to run a vehicle control (media with the same final DMSO concentration but without this compound) to ensure the observed effects are from the compound and not the solvent.[8]
Q3: My compound still precipitates even at a low final DMSO concentration. What should I do?
A3: This often occurs due to "solvent shock" from using a highly concentrated stock solution.[4] Instead of adding 1 µL of a 100 mM stock, try preparing a 10 mM stock and adding 10 µL to achieve the same final concentration. This larger volume disperses more easily and reduces the localized concentration at the point of addition.[4][6]
Q4: Can I filter out the precipitate and use the remaining media?
A4: This is not recommended. The precipitate is your compound of interest. Filtering it out will lower the effective concentration in an unquantifiable way, making your experimental results unreliable and not reproducible.[5] The focus should be on preventing the precipitation from occurring in the first place.
Q5: How does serum in the media affect solubility?
A5: Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[9] However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[5] If you suspect an interaction, you can try pre-incubating the compound in a small volume of serum before diluting it into the rest of the medium.[9]
Data Presentation
Table 1: Common Solvents for Cell Culture Applications
| Solvent | Order of Preference | Typical Final Conc. | Notes |
| Cell Culture Medium | 1 | N/A | Ideal if the compound is soluble, but unlikely for hydrophobic molecules like this compound. |
| DMSO (Dimethyl sulfoxide) | 2 | < 0.5%, ideally ≤ 0.1% | Most common solvent for nonpolar compounds; can be toxic at higher concentrations.[8][10] |
| Ethanol | 3 | < 0.5% | Can be cytotoxic; less effective at dissolving highly hydrophobic compounds compared to DMSO.[10] |
| DMF (Dimethylformamide) | 4 | < 0.2% | Another option for dissolving hydrophobic compounds, but can be toxic.[6] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in your complete cell culture medium.
Materials:
-
This compound powder
-
100% cell culture grade DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer and microscope
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In sterile tubes or a 96-well plate, prepare a series of dilutions of your this compound stock in pre-warmed complete medium. Aim for a final DMSO concentration that will be used in your experiments (e.g., 0.1%).
-
Incubation and Observation:
-
Incubate the dilutions at 37°C for a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).
-
Visually inspect each dilution for any signs of cloudiness, turbidity, or precipitate.
-
For a more sensitive assessment, examine a small sample from each dilution under a microscope to check for microprecipitation.
-
Protocol 2: Recommended Method for Preparing Working Solutions
Objective: To prepare a sterile, homogenous working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Prepare Primary Stock: Dissolve this compound in 100% cell culture grade DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved. Sterilize by passing through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C, protected from light.[11]
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[3]
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low (e.g., in the nM range), first dilute the primary stock 1:10 or 1:100 in DMSO. This avoids pipetting very small volumes.[5]
-
Prepare Final Working Solution:
-
Calculate the volume of stock needed to achieve your final concentration, ensuring the final DMSO percentage remains below 0.5% (ideally ≤0.1%).
-
While gently vortexing or swirling the tube of pre-warmed media, add the stock solution drop-wise into the moving liquid.[5] This rapid dispersion is critical to prevent localized high concentrations and "solvent shock."
-
Use the freshly prepared medium immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for adding this compound to media.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Stachartin C lot-to-lot variability and quality control
Welcome to the technical support center for Casticin (B192668). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of Casticin, with a focus on lot-to-lot variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is Casticin and what are its primary biological activities?
A1: Casticin, also known as vitexicarpin, is a methoxylated flavonol naturally found in various plants, including Vitex species and Artemisia annua.[1][2] Its chemical formula is C₁₉H₁₈O₈ and it has a molecular weight of 374.34 g/mol .[1][2][3] Casticin has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and notable anticancer properties.[1][4] In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[5][6]
Q2: What are the known signaling pathways affected by Casticin?
A2: Casticin exerts its anticancer effects by modulating several key signaling pathways. Notably, it has been shown to inhibit the JAK2/STAT3 and Akt/mTOR signaling pathways.[7] The inhibition of these pathways can lead to decreased cell viability and proliferation in cancer cells.[8][9] Additionally, Casticin can induce apoptosis through both mitochondrial-dependent and extrinsic pathways, involving the activation of caspases.[5][10] It has also been reported to affect the FOXO3a/FoxM1 and NF-κB pathways.[5]
Q3: How can I ensure the quality and consistency of Casticin across different lots?
A3: Ensuring the quality and consistency of Casticin is crucial for reproducible experimental results. A comprehensive quality control process should be implemented, including:
-
Identity Verification: Confirming the chemical structure of Casticin using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Purity Assessment: Determining the purity of each lot using High-Performance Liquid Chromatography (HPLC).[11] The purity should meet a predefined specification, typically ≥98%.[12]
-
Potency Evaluation: Assessing the biological activity of each lot using a standardized in vitro bioassay, such as an MTT assay on a sensitive cancer cell line.[4][13]
It is recommended to qualify a new lot by comparing its performance side-by-side with a previously validated or reference lot.
Q4: What are the typical physical and chemical properties of Casticin?
A4: Understanding the physicochemical properties of Casticin is essential for proper handling and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₈ | [2][3] |
| Molecular Weight | 374.34 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 186–187 °C | [1] |
| Solubility | Soluble in DMSO (approx. 75 mg/mL) and ethanol (B145695) (approx. 1.5-3 mg/mL). Insoluble in water. | [14][15] |
| Storage | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 1 year. | [14][15] |
Q5: What causes lot-to-lot variability in Casticin and how can I mitigate its impact?
A5: Lot-to-lot variation in natural products like Casticin can arise from differences in the plant source, extraction and purification methods, and storage conditions. This can lead to variations in purity, impurity profiles, and biological activity. To mitigate the impact of this variability, it is crucial to:
-
Purchase Casticin from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each lot.
-
Perform in-house quality control checks on new lots, including HPLC for purity and a functional bioassay to confirm consistent potency.[16]
-
When possible, purchase a larger quantity of a single lot to ensure consistency across a series of experiments.
-
If switching lots mid-study, perform bridging experiments to compare the activity of the old and new lots.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Casticin is poorly soluble in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration before preparing working dilutions in cell culture media.[14][17] Avoid precipitation in the final culture medium. |
| Degradation of Casticin | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[14] |
| Lot-to-Lot Variability in Potency | Qualify each new lot of Casticin with a dose-response experiment to determine the EC50 value and compare it to previous lots. Adjust concentrations if necessary. |
| Cell Line Sensitivity | Confirm the sensitivity of your cell line to Casticin. The IC50 can vary significantly between different cell types.[5] |
Issue 2: Unexpected peaks or poor resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure high-purity solvents and reagents are used for the mobile phase and sample preparation. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column according to the manufacturer's instructions. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., methanol (B129727)/water or acetonitrile/water with an acid modifier like phosphoric acid) to achieve good separation of Casticin from impurities.[11] A gradient elution may be necessary. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: Difficulty interpreting mass spectrometry (MS) data.
| Possible Cause | Troubleshooting Step |
| Complex Fragmentation Pattern | Flavonoids can have complex fragmentation patterns. Use high-resolution mass spectrometry to obtain accurate mass measurements for fragment ions, which aids in their identification.[18] |
| In-source Fragmentation | Optimize the ionization source parameters to minimize in-source fragmentation and obtain a clear molecular ion peak. |
| Metabolite Identification | When analyzing biological samples, be aware of potential metabolites such as methylated, demethylated, glucuronidated, and sulfated forms of Casticin.[19] |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of Casticin
This protocol provides a general method for determining the purity of a Casticin sample using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.5% Phosphoric Acid
-
Solvent B: Methanol
-
-
Gradient Elution: A gradient elution is often used to ensure good separation. A typical gradient might be:
-
0-20 min: 50-80% B
-
20-25 min: 80-100% B
-
25-30 min: 100% B
-
30-35 min: 100-50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Sample Preparation:
-
Accurately weigh and dissolve the Casticin sample in methanol to a final concentration of approximately 100 µg/mL.[11]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area of the Casticin peak relative to the total area of all peaks.
Protocol 2: In Vitro Cell Viability (MTT) Assay for Bioactivity Assessment
This protocol describes how to assess the cytotoxic activity of Casticin on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., DLD-1, HCT116, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]
-
Compound Preparation: Prepare a 10 mM stock solution of Casticin in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Casticin or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Casticin inhibits the JAK2/STAT3 and Akt/mTOR signaling pathways.
Caption: Quality control workflow for new lots of Casticin.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casticin - Wikipedia [en.wikipedia.org]
- 3. Casticin | C19H18O8 | CID 5315263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Casticin induces apoptosis and cytoprotective autophagy while inhibiting stemness involving Akt/mTOR and JAK2/STAT3 pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casticin inhibits growth and enhances ionizing radiation-induced apoptosis through the suppression of STAT3 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casticin impairs cell growth and induces cell apoptosis via cell cycle arrest in human oral cancer SCC-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. casticin, 479-91-4 [thegoodscentscompany.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Casticin | STAT | TargetMol [targetmol.com]
- 16. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Metabolism studies of casticin in rats using HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Stachartin C in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Stachartin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability of findings from preclinical to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q2: What are the initial signs that this compound might be causing off-target effects in my experiment?
A2: Several indicators may suggest the presence of off-target effects. These include:
-
Inconsistent results when using a structurally different inhibitor for the same target.[2]
-
A discrepancy between the phenotype observed with this compound and the phenotype seen with genetic validation methods (e.g., CRISPR-Cas9 or siRNA knockdown of the target protein).[1][2]
-
Cellular toxicity at concentrations close to the effective dose for the on-target effect.
-
The biological response does not correlate well with the on-target inhibition across different cell lines or experimental conditions.
Q3: What general strategies can I employ to proactively minimize the off-target effects of this compound?
A3: A proactive approach in your experimental design is the best way to mitigate off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm your findings using alternative methods to inhibit the target, such as using a different class of inhibitor or employing genetic tools like siRNA or CRISPR-Cas9.[2]
-
Choose Selective Inhibitors: When possible, use inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cellular toxicity at expected effective concentration. | Off-target effects of this compound are causing cellular stress or death. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 3. Compare with a structurally inactive control. |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines.[1] | 1. Quantify the expression of the target protein in each cell line (e.g., via Western blot or qPCR). 2. Test a panel of cell lines with known expression levels of the target. |
| Phenotype from this compound does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect of this compound.[1][2] | 1. Use a rescue experiment: re-express the target protein in the knockout/knockdown cells and see if the this compound-induced phenotype is reversed. 2. Profile this compound against a panel of related targets (e.g., a kinase panel) to identify potential off-targets. |
Experimental Protocols
Dose-Response Curve to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of the target's activity (IC50). This helps in identifying the lowest effective concentration.
Methodology:
-
Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.
-
Assay: Perform an in vitro activity assay for the target protein in the presence of each this compound dilution. Include a vehicle-only control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Data Collection: Measure the activity of the target protein for each concentration of this compound.
-
Analysis: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to its intended target within intact cells.[1][2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control.[2]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).[2] The binding of this compound should stabilize the target protein, making it more resistant to thermal denaturation.[2]
-
Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Kinase Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
-
Data Analysis: The service will provide data on the percent inhibition for each kinase.
-
Interpretation: Significant inhibition of kinases other than the intended target indicates potential off-target effects. Follow-up with IC50 determination for high-interest off-targets.
Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Target Type |
| Target Kinase A | 15 | On-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | 800 | Off-Target |
| Kinase D | >10,000 | Non-Target |
| Kinase E | >10,000 | Non-Target |
Genetic Validation using CRISPR-Cas9
Objective: To determine if the genetic removal of the target protein produces the same phenotype as treatment with this compound.[2]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection: Transfect the gRNA/Cas9 plasmids into the cells.[2]
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.[2]
-
Validation of Knockout: Confirm the knockout of the target protein via Western blot or sequencing.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for troubleshooting and validating this compound's effects.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Results in Stachartin C Cytotoxicity Assays
Welcome to the technical support center for Stachartin C cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: While extensive research on this compound is ongoing, preliminary studies on structurally related flavonoids, such as Casticin (B192668), suggest a potential mechanism involving the induction of apoptosis (programmed cell death) in cancer cells. Casticin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway[1]. It has also been observed to inhibit the expression of Forkhead box protein M1 (FOXM1), a key regulator of cell cycle progression and survival[2]. It is important to note that the precise mechanism of this compound may differ.
Q2: What are the common assays used to measure cytotoxicity, and what are their principles?
A2: Several assays are commonly used to assess cytotoxicity. The choice of assay depends on the specific aspect of cell death being investigated.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells[3].
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium. LDH release is an indicator of necrosis or late-stage apoptosis[4][5].
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis. Specific assays are available for different caspases (e.g., caspase-3/7, -8, -9) to determine the apoptotic pathway involved[6][7].
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability in MTT Assay
If you observe higher than expected cell viability or even a proliferative effect with this compound, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | This compound, being a colored compound or having reducing properties, might directly reduce MTT, leading to a false positive signal. Solution: Run a cell-free control with this compound and the MTT reagent to check for direct reduction[8]. |
| Incomplete Solubilization of Formazan | If the purple formazan crystals are not fully dissolved, the absorbance reading will be artificially low, suggesting higher viability. Solution: Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and adequate mixing. |
| Suboptimal Cell Seeding Density | Too few cells will result in a low overall signal, potentially masking a cytotoxic effect. Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line[3]. |
| Incorrect Incubation Time | The incubation time with MTT may be too short for sufficient formazan formation. Solution: Optimize the MTT incubation time (typically 1-4 hours) for your specific cell line and experimental conditions[5]. |
Caption: Troubleshooting workflow for low LDH assay signal.
Guide 3: Inconsistent or No Signal in Caspase Assays
If you are not detecting caspase activity when apoptosis is expected, consider the following:
| Potential Cause | Troubleshooting Steps |
| Timing of Caspase Activation | Caspase activation is a transient event. The peak activity might be missed if the assay is performed too early or too late. Solution: Perform a time-course experiment to identify the optimal window for caspase activation.[9][10] |
| Cell Lysis Inefficiency | Incomplete cell lysis will result in a lower amount of released caspases available for detection. Solution: Ensure the lysis buffer is effective for your cell type and that the lysis protocol is followed correctly.[5] |
| Low Protein Concentration | Insufficient protein in the cell lysate will lead to a weak or undetectable signal. Solution: Ensure you are loading enough protein for the assay, which may require optimizing the initial cell number.[11] |
| Apoptosis is Not the Primary Mechanism | This compound might be inducing a different form of cell death, such as necrosis or autophagy, that does not involve caspase activation. Solution: Use alternative assays to investigate other cell death mechanisms, such as an LDH assay for necrosis or markers for autophagy. |
Potential Signaling Pathway for this compound-Induced Apoptosis (Hypothetical)
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Data Presentation
Table 1: Example of MTT Assay Results for this compound
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 92.3 ± 4.8 |
| 5 | 75.1 ± 6.1 |
| 10 | 51.8 ± 3.9 |
| 25 | 28.4 ± 2.5 |
| 50 | 15.6 ± 1.9 |
Table 2: Example of LDH Release Assay Results for this compound
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 5 | 15.7 ± 2.1 |
| 10 | 32.4 ± 3.0 |
| 25 | 58.9 ± 4.2 |
| 50 | 75.2 ± 5.5 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
References
- 1. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casticin induces breast cancer cell apoptosis by inhibiting the expression of forkhead box protein M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stachartin C stability issues in long-term experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating stability challenges with Compound S during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a gradual decrease in the efficacy of Compound S in my multi-week cell-based assay. Could this be a stability issue?
A1: Yes, a gradual loss of activity is a common indicator of compound degradation. We recommend performing a stability check on your stock solution and working solutions. Factors such as storage temperature, light exposure, and the pH of your culture medium can influence the stability of Compound S. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Q2: What are the visible signs of Compound S degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of your stock solution, or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended for a definitive assessment of purity.
Q3: How should I prepare and store my stock solutions of Compound S for long-term use?
A3: For optimal stability, it is recommended to prepare concentrated stock solutions in an appropriate anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C and protect them from light. For detailed storage recommendations, please refer to the data in Table 1.
Q4: Can I prepare my working solutions of Compound S in aqueous buffers in advance?
A4: It is generally not recommended to store Compound S in aqueous solutions for extended periods, as it is susceptible to hydrolysis. Prepare fresh working solutions from your frozen stock solution immediately before each experiment. If temporary storage is necessary, keep the aqueous solution on ice and use it within a few hours.
Troubleshooting Guide
If you suspect Compound S is degrading during your experiments, follow this step-by-step guide to identify and resolve the issue.
-
Verify Stock Solution Integrity:
-
Thaw a fresh, previously unused aliquot of your stock solution.
-
Analyze its purity via HPLC (see Protocol 1).
-
Compare the purity to the certificate of analysis provided with the compound.
-
-
Assess Working Solution Stability:
-
Prepare a fresh working solution in your experimental buffer.
-
Analyze its purity immediately after preparation and then at time points relevant to your experiment (e.g., 1, 4, 8, and 24 hours) while maintaining the experimental conditions (e.g., temperature, light).
-
A significant decrease in the main peak area and the appearance of new peaks in the chromatogram indicate degradation.
-
-
Evaluate Environmental Factors:
-
Temperature: Ensure that stock solutions are stored at the recommended temperature and that working solutions are maintained at the appropriate temperature for the duration of the experiment.
-
Light: Protect both stock and working solutions from light, especially if your experiments are conducted over several hours or days. Use amber vials or cover your experimental setup with aluminum foil.
-
pH: The stability of Compound S can be pH-dependent. If your experimental buffer has a pH outside the optimal range, consider adjusting it if your experimental design allows.
-
Oxygen: For highly sensitive experiments, consider de-gassing your buffers to minimize oxidative degradation.
-
Data Presentation
The following tables summarize the stability of Compound S under various conditions.
Table 1: Long-Term Stability of Compound S Stock Solution (10 mM in DMSO)
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 4°C | 95.2% | 88.1% | 75.4% |
| -20°C | 99.1% | 97.5% | 95.8% |
| -80°C | 99.8% | 99.5% | 99.2% |
Table 2: Short-Term Stability of Compound S Working Solution (10 µM in PBS, pH 7.4)
| Incubation Condition | Purity after 1 hour | Purity after 4 hours | Purity after 8 hours | Purity after 24 hours |
| Room Temperature (Light) | 98.5% | 92.3% | 85.1% | 65.7% |
| Room Temperature (Dark) | 99.2% | 97.8% | 95.4% | 88.9% |
| 4°C (Dark) | 99.7% | 99.1% | 98.5% | 96.3% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method to determine the purity of Compound S.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the stock or working solution of Compound S with the mobile phase (50:50 A:B) to a final concentration of approximately 10 µg/mL.
-
Data Analysis: Calculate the purity of Compound S by dividing the peak area of the main compound by the total peak area of all detected peaks and multiplying by 100.
Protocol 2: Forced Degradation Study
This protocol is used to investigate the degradation profile of Compound S under various stress conditions.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Compound S in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of Compound S in a 60°C oven for 24 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of Compound S (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by HPLC (as described in Protocol 1) to identify and quantify the degradation products.
Visualizations
Below are diagrams illustrating key concepts related to Compound S stability and troubleshooting.
Caption: Hypothetical signaling pathway where active Compound S inhibits Kinase B, while the degraded form is inactive.
Caption: A troubleshooting workflow for addressing stability issues with Compound S.
Caption: Key factors influencing the stability of a research compound like Compound S.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Satratoxin G and Satratoxin H
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Stachartin C: Extensive literature searches did not yield any information on a mycotoxin named "this compound" produced by Stachybotrys chartarum. It is possible that this is a trivial or erroneous name. Consequently, this guide provides a comparative analysis of the cytotoxicity of two well-characterized and closely related mycotoxins produced by S. chartarum: Satratoxin G and Satratoxin H .
Introduction
Satratoxin G and Satratoxin H are potent macrocyclic trichothecene (B1219388) mycotoxins produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] These toxins are significant concerns for indoor air quality and have been associated with a range of adverse health effects. Both mycotoxins are known to be highly cytotoxic, primarily by inhibiting protein synthesis and inducing apoptosis.[2] This guide presents a comparative overview of their cytotoxic effects, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Satratoxin G and Satratoxin H across various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Mycotoxin | Cell Line | Assay | IC50 Value | Reference |
| Satratoxin G | HepG2 (Human liver carcinoma) | Not Specified | 2.2 ng/mL | [3] |
| Hep-2 (Human larynx carcinoma) | Not Specified | >9.7 ng/mL | [3] | |
| Caco-2 (Human colorectal adenocarcinoma) | Not Specified | 9.7 ng/mL | [3] | |
| A204 (Human rhabdomyosarcoma) | Not Specified | 2.2 ng/mL | [3] | |
| U937 (Human histiocytic lymphoma) | Not Specified | 9.7 ng/mL | [3] | |
| Jurkat (Human T lymphocyte) | Not Specified | 9.7 ng/mL | [3] | |
| PC-12 (Rat pheochromocytoma) | Alamar Blue | ~10-25 ng/mL (significant viability decrease) | [4] | |
| Satratoxin H | HUVEC (Human umbilical vein endothelial cells) | Not Specified | 6.8 ng/mL | [3] |
| HepG2 (Human liver carcinoma) | Not Specified | 1.2 ng/mL | [3] | |
| A549 (Human lung carcinoma) | Not Specified | 3.4 ng/mL | [3] | |
| A204 (Human rhabdomyosarcoma) | Not Specified | 1.2 ng/mL | [3] | |
| U937 (Human histiocytic lymphoma) | Not Specified | 3.4 ng/mL | [3] | |
| Jurkat (Human T lymphocyte) | Not Specified | 3.4 ng/mL | [3] | |
| PC12 (Rat pheochromocytoma) | Not Specified | Induces apoptosis at 5-100 nM | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
A commonly employed method to evaluate the cytotoxicity of mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Toxin Exposure: Treat the cells with various concentrations of Satratoxin G or Satratoxin H for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
Both Satratoxin G and Satratoxin H induce cytotoxicity primarily through the induction of apoptosis (programmed cell death). This process involves the activation of complex signaling cascades within the cell.
Apoptosis Signaling Pathway for Satratoxin G
Satratoxin G is known to induce apoptosis through a "ribotoxic stress response," which involves the activation of mitogen-activated protein kinases (MAPKs).[8][9] In some neuronal cells, this can proceed via a caspase-independent pathway.
Apoptosis Signaling Pathway for Satratoxin H
Satratoxin H also induces apoptosis, and its mechanisms have been shown to involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in apoptosis.[3][10] It can also induce DNA double-strand breaks.
Conclusion
Both Satratoxin G and Satratoxin H are highly cytotoxic mycotoxins that induce cell death through apoptosis. Based on the available IC50 data, Satratoxin H appears to be more potent than Satratoxin G in some cancer cell lines, such as HepG2 and A204.[3] However, the cytotoxic potency can vary depending on the cell line and experimental conditions. The underlying mechanisms of their cytotoxicity involve complex signaling pathways, including the ribotoxic stress response, MAPK activation, ROS generation, and caspase activation. Understanding these differences is crucial for assessing the specific risks associated with exposure to Stachybotrys chartarum and for the development of potential therapeutic interventions. Further research is needed for a more comprehensive side-by-side comparison of these toxins under identical experimental conditions.
References
- 1. inspq.qc.ca [inspq.qc.ca]
- 2. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptotic effects of satratoxin H is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachartin C and Other Trichothecene Mycotoxins: A Comparative Guide on Biological Activity
A Note on Stachartin C: Direct comparative studies and quantitative biological activity data for this compound are limited in publicly available scientific literature. This compound belongs to the macrocyclic (Type D) class of trichothecenes, which are primarily produced by fungi of the Stachybotrys genus. Due to the scarcity of specific data for this compound, this guide will provide a comparative analysis between the broader class of macrocyclic trichothecenes and the more extensively studied simple trichothecenes (Type A and Type B). Representative mycotoxins from each class for which experimental data are available will be used for comparison.
Introduction to Trichothecene (B1219388) Mycotoxins
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, and Stachybotrys.[1] These toxins are of significant concern in agriculture and food safety due to their frequent contamination of cereal grains and their potent toxicity to humans and animals.[2][3] Structurally, all trichothecenes share a common 12,13-epoxytrichothec-9-ene (B1214510) core, which is essential for their biological activity.[1][2] They are broadly classified into four types (A, B, C, and D) based on their chemical structure.[2][4] This guide focuses on the comparison of Type D (macrocyclic) trichothecenes with Type A and Type B (simple) trichothecenes.
-
Simple Trichothecenes (Type A and B): These have a simple chemical structure. Type A trichothecenes include T-2 toxin and diacetoxyscirpenol (B1670381) (DAS), while Type B trichothecenes, characterized by a ketone group at the C-8 position, include deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV).[2][4]
-
Macrocyclic Trichothecenes (Type D): This group, which includes this compound, satratoxins, roridins, and verrucarins, has a more complex structure with a macrocyclic ring linking the C-4 and C-15 positions.[2][4]
Comparative Cytotoxicity
The primary mechanism of trichothecene toxicity is the inhibition of protein synthesis, which occurs through their binding to the 60S ribosomal subunit.[2] This disruption of protein synthesis leads to a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).
Experimental data consistently demonstrates that macrocyclic trichothecenes are significantly more cytotoxic than simple trichothecenes.[2][5] The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a toxin required to inhibit the viability of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values for various trichothecenes across a panel of human cell lines, as determined by a water-soluble tetrazolium (WST-1) reagent cell proliferation assay.[5]
| Mycotoxin | Type | Cell Line | IC50 (nmol/L) |
| Satratoxin G | D (Macrocyclic) | Jurkat (T lymphocyte) | 2.9 |
| U937 (Monocyte) | 2.5 | ||
| Hep-G2 (Liver) | 5.5 | ||
| A549 (Lung) | 9.7 | ||
| CaCo-2 (Colon) | 6.4 | ||
| HEp-2 (Larynx) | 18.3 | ||
| Satratoxin H | D (Macrocyclic) | Jurkat (T lymphocyte) | 2.2 |
| U937 (Monocyte) | 2.2 | ||
| Hep-G2 (Liver) | 4.8 | ||
| A549 (Lung) | 8.1 | ||
| CaCo-2 (Colon) | 5.8 | ||
| HEp-2 (Larynx) | 15.6 | ||
| Roridin E | D (Macrocyclic) | Leukemia cells | 0.5 - 42 ng/mL |
| Human breast cancer cells | 0.002 mg/L | ||
| T-2 Toxin | A (Simple) | Jurkat (T lymphocyte) | 6.1 |
| U937 (Monocyte) | 4.4 | ||
| Hep-G2 (Liver) | 8.9 | ||
| A549 (Lung) | 10.8 | ||
| CaCo-2 (Colon) | 9.2 | ||
| HEp-2 (Larynx) | 10.2 | ||
| Deoxynivalenol (DON) | B (Simple) | Jurkat (T lymphocyte) | 1100 |
| U937 (Monocyte) | 600 | ||
| Hep-G2 (Liver) | 2800 | ||
| A549 (Lung) | 2900 | ||
| CaCo-2 (Colon) | 1900 | ||
| HEp-2 (Larynx) | 4900 | ||
| Nivalenol (NIV) | B (Simple) | Jurkat (T lymphocyte) | 500 |
| U937 (Monocyte) | 300 | ||
| Hep-G2 (Liver) | 1600 | ||
| A549 (Lung) | 1700 | ||
| CaCo-2 (Colon) | 1100 | ||
| HEp-2 (Larynx) | 2600 |
Data Interpretation: The IC50 values clearly show that the macrocyclic trichothecenes (Satratoxin G and H) are cytotoxic at nanomolar concentrations that are orders of magnitude lower than those of the simple Type B trichothecenes (DON and NIV).[5] The Type A trichothecene, T-2 toxin, exhibits cytotoxicity that is closer to, but generally slightly less potent than, the satratoxins.
Pro-inflammatory Activity
In addition to their cytotoxic effects, trichothecenes are potent inducers of inflammation. They can trigger a "ribotoxic stress response" that activates mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[6] This activation leads to the production and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Comparative Pro-inflammatory Effects
Directly comparative quantitative data for the pro-inflammatory potential of a wide range of trichothecenes under identical experimental conditions are scarce. However, individual studies provide insights into the pro-inflammatory capacity of representative mycotoxins.
-
Satratoxin G (Macrocyclic): Intranasal administration of Satratoxin G in mice has been shown to induce a robust inflammatory response in the nasal passages and brain. This includes a significant elevation in the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]
-
T-2 Toxin (Simple - Type A): T-2 toxin is also a potent inducer of pro-inflammatory cytokines. Studies in mice have demonstrated that exposure to T-2 toxin leads to increased levels of IL-6, IL-1β, and TNF-α in serum and various tissues.[7][9] In vitro studies with mouse peritoneal macrophages have shown that low concentrations of T-2 toxin can significantly increase the production of TNF-α and other cytokines.[10]
-
Deoxynivalenol (Simple - Type B): DON is well-documented to upregulate the expression of pro-inflammatory cytokines. In a human macrophage model, DON was found to significantly increase the production of TNF-α, IL-6, and IL-8.[2] Oral exposure of mice to DON also leads to a rapid and transient increase in TNF-α and IL-6 mRNA and protein expression in several organs.[11]
While a direct quantitative comparison is challenging due to differing experimental setups, the available evidence suggests that both macrocyclic and simple trichothecenes are potent activators of the inflammatory response.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Expose the cells to a range of concentrations of the different trichothecene mycotoxins for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each mycotoxin concentration relative to the untreated control. The IC50 value is then determined from the dose-response curve.
Pro-inflammatory Response: Cytokine ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as cytokines, in a sample.[13]
Principle: A sandwich ELISA is commonly used for cytokine measurement. An antibody specific to the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is then added, and the cytokine is "sandwiched" between the capture antibody and a second, enzyme-linked detection antibody. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of cytokine present.[13]
General Protocol:
-
Cell Culture and Treatment: Culture relevant immune cells (e.g., macrophages) and expose them to different trichothecene mycotoxins for a specific time period.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Block non-specific binding sites on the plate.
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known concentrations of the cytokine standard to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Incubation: Add an enzyme-linked streptavidin.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
Visualizations
Signaling Pathways
The following diagram illustrates the generalized signaling pathways activated by trichothecene mycotoxins, leading to pro-inflammatory cytokine production and apoptosis.
Caption: Trichothecene-induced signaling pathways.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the cytotoxicity of different mycotoxins.
Caption: Workflow for mycotoxin cytotoxicity comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Toxicities of Trichothecene Mycotoxins, Deoxynivalenol and Nivalenol, in Cultured Cells | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 6. Tissue distribution and proinflammatory cytokine induction by the trichothecene deoxynivalenol in the mouse: comparison of nasal vs. oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of T-2 toxin on intestinal inflammation and transcriptional regulation of inflammatory response in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a Low Dose of T-2 Toxin on the Percentage of T and B Lymphocytes and Cytokine Secretion in the Porcine Ileal Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased levels of IL-6, IL-1β, and TNF-α in Kashin-Beck disease and rats induced by T-2 toxin and selenium deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of T-2 toxin on cytokine production by mice peritoneal macrophages and lymph node T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of suppressors of cytokine signaling by the trichothecene deoxynivalenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Food Contaminants Nivalenol and Deoxynivalenol Induce Inflammation in Intestinal Epithelial Cells by Regulating Reactive Oxygen Species Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Differential Effects of Casticin on Cancerous vs. Normal Cells: A Comparative Guide
A Note on Terminology: Initial searches for "Stachartin C" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended compound of interest is Casticin (B192668) , a flavonoid with demonstrated differential effects on cancerous and normal cells. This guide will proceed under the assumption that the query pertains to Casticin.
Casticin, a polymethoxyflavone derived from Fructus Viticis, has emerged as a compound of interest in oncological research due to its selective cytotoxicity towards cancer cells while exhibiting minimal adverse effects on normal, healthy cells.[1] This selective action positions Casticin as a promising candidate for further investigation in the development of novel cancer therapies. This guide provides a comparative analysis of Casticin's effects on cancerous versus normal cells, supported by experimental data and detailed methodologies.
Comparative Efficacy: Cancerous vs. Normal Cells
Casticin has been shown to inhibit the viability of various cancer cell lines while leaving normal cells largely unaffected.[1][2] This selective cytotoxicity is a critical attribute for a potential anticancer agent, as it suggests a wider therapeutic window and reduced side effects compared to conventional chemotherapies.
Table 1: Cytotoxicity of Casticin on Cancerous vs. Normal Cells
| Cell Line | Cell Type | Effect of Casticin | IC50 Value (µM) | Reference |
| DLD-1 | Human Colorectal Adenocarcinoma | Potent inhibition of viability | Not Specified | [1] |
| HCT116 | Human Colorectal Carcinoma | Potent inhibition of viability | Not Specified | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | Negligible toxicity | Not Specified | [1] |
| HeLa | Human Cervical Cancer | Induction of apoptosis | Not Specified | [2] |
| CasKi | Human Cervical Cancer | Induction of apoptosis | Not Specified | [2] |
| SiHa | Human Cervical Cancer | Induction of apoptosis | Not Specified | [2] |
| PBMCs | Peripheral Blood Mononuclear Cells (Normal) | No significant apoptosis or ROS production | Not Specified | [2] |
| MCF-7 | Human Breast Cancer | Inhibition of growth, G2/M arrest | Not Specified | [3] |
| MDA-MB-231 | Human Breast Cancer (Triple-Negative) | Induction of apoptosis | Not Specified | [3] |
Mechanisms of Action: A Dichotomy in Cellular Response
The differential effects of Casticin are rooted in its distinct mechanisms of action in cancerous and normal cells. In cancer cells, Casticin primarily induces apoptosis (programmed cell death) and cell cycle arrest, while normal cells appear to be resistant to these effects.
Multiple studies have demonstrated Casticin's ability to induce apoptosis in various cancer cell lines, including colorectal, cervical, and breast cancer.[1][2][3] This pro-apoptotic activity is mediated through several signaling pathways.
-
Reactive Oxygen Species (ROS)-Mediated Mitochondrial Pathway: In cervical cancer cells, Casticin treatment leads to an increase in intracellular ROS.[2] This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by a reduction in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[2] Importantly, Casticin does not induce ROS production or apoptosis in normal peripheral blood mononuclear cells (PBMCs).[2][4]
-
FOXO3a/FOXM1 Pathway in Breast Cancer: In breast cancer cells, Casticin has been shown to induce apoptosis by activating the transcription factor FOXO3a.[3] This activation leads to the inhibition of FOXM1 and survivin, downstream targets that are crucial for cell survival and proliferation.[3] Silencing of FOXO3a was found to abrogate the apoptotic effects of Casticin.[3]
Table 2: Apoptotic Effects of Casticin on Cancer Cells
| Cell Line | Apoptotic Mechanism | Key Molecular Events | Reference |
| HeLa, CasKi, SiHa | ROS-mediated mitochondrial pathway | Increased ROS, reduced mitochondrial membrane potential, cytochrome c release, caspase-9 & -3 activation, Bax upregulation, Bcl-xL & XIAP downregulation | [2] |
| DLD-1 | Extrinsic programmed cell death pathway | Increased apoptotic cells, impact on Bcl-2 | [1] |
| MCF-7, MDA-MB-231 | FOXO3a activation | Inhibition of FOXM1 and survivin | [3] |
In addition to inducing apoptosis, Casticin can also cause cell cycle arrest, primarily at the G2/M phase, in cancer cells. This effect was significantly observed in DLD-1 colorectal cancer cells, further impeding their proliferation.[1]
Table 3: Effect of Casticin on Cell Cycle Progression in DLD-1 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | Data Not Specified | Data Not Specified | Data Not Specified | [1] |
| 5 µM Casticin | Data Not Specified | Data Not Specified | Significant Increase (p < 0.0001) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Casticin in cancer cells and a general workflow for assessing its cytotoxic effects.
Caption: Casticin-induced ROS-mediated mitochondrial apoptosis pathway.
Caption: Casticin's regulation of the FOXO3a/FOXM1 apoptotic pathway.
Caption: General experimental workflow for evaluating Casticin's effects.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to evaluate the effects of Casticin.
-
Cell Lines: Human colorectal cancer cells (DLD-1, Caco-2, HCT116), human cervical cancer cells (HeLa, CasKi, SiHa), human breast cancer cells (MCF-7, MDA-MB-231), and normal peripheral blood mononuclear cells (PBMCs) were used.[1][2][3]
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.[1]
-
Casticin Stock Solution: Casticin was dissolved in DMSO to prepare a stock solution (e.g., 20 mM).[1]
-
Method: While the specific assay is not always named, cytotoxicity is generally assessed by treating cells with varying concentrations of Casticin and measuring cell viability after a set incubation period.
-
Outcome: This determines the concentration of Casticin required to inhibit cell growth and allows for the calculation of IC50 values.
-
Histone/DNA ELISA Assay: This assay quantitatively measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[2]
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In apoptotic cells with compromised membranes, PI can enter and stain the DNA. The sub-G1 peak in a DNA content histogram represents the apoptotic cell population.[2][3]
-
DNA Agarose Gel Electrophoresis: This method detects the characteristic "laddering" pattern of DNA fragmentation that occurs during apoptosis.
-
Muse® Cell Cycle Assay: This assay utilizes a reagent that differentially stains cells based on their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle using a flow cytometer.[1]
-
Flow Cytometry: Intracellular ROS levels can be measured using fluorescent probes that become oxidized in the presence of ROS. The fluorescence intensity is proportional to the amount of ROS and is quantified by flow cytometry.[2]
-
Purpose: To determine the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., cytochrome c, Bax, Bcl-2, Bcl-xL, XIAP, FOXM1, survivin).[2][3]
-
General Procedure: Proteins are extracted from cell lysates, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Conclusion
The available evidence strongly indicates that Casticin exhibits significant and selective anti-cancer activity. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, while sparing normal cells, underscores its therapeutic potential. The elucidated mechanisms of action, involving the induction of oxidative stress and modulation of key survival pathways in cancer cells, provide a solid foundation for further preclinical and clinical investigations into Casticin as a novel cancer therapeutic agent.
References
- 1. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by casticin in cervical cancer cells through reactive oxygen species-mediated mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin induces breast cancer cell apoptosis by inhibiting the expression of forkhead box protein M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of Stachartin C in Primary Cells: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide provides a comparative framework for validating the anti-inflammatory activity of a novel compound, Stachartin C, against established anti-inflammatory agents in primary cell cultures. However, initial searches have yielded no publicly available data for a compound named "this compound."
We are ready to populate this guide with specific data upon receiving the correct compound name or relevant experimental results. The following structure serves as a template for the comprehensive comparison you require.
Comparative Efficacy of Anti-inflammatory Compounds
This section will provide a quantitative comparison of this compound against well-known anti-inflammatory drugs, Dexamethasone and Indomethacin. The data will be presented in a clear, tabular format for easy interpretation.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Type | Inflammatory Stimulus | Measured Mediator | IC50 Value |
| This compound | (e.g., Primary Macrophages) | (e.g., LPS) | (e.g., TNF-α) | Data Pending |
| (e.g., IL-6) | Data Pending | |||
| (e.g., PGE2) | Data Pending | |||
| Dexamethasone | Primary Macrophages | LPS | TNF-α | (Example: ~10 nM) |
| IL-6 | (Example: ~5 nM) | |||
| Indomethacin | Primary Macrophages | LPS | PGE2 | (Example: ~1 µM)[1][2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section will outline the key experimental protocols for assessing anti-inflammatory activity in primary cells.
Primary Cell Culture and Inflammatory Stimulation
-
Cell Isolation and Culture: Primary macrophages will be isolated from a relevant source (e.g., murine bone marrow or human peripheral blood monocytes) and cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Inflammatory Challenge: To induce an inflammatory response, cultured primary macrophages will be stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 24 hours)[3][4][5]. Test compounds (this compound, Dexamethasone, Indomethacin) will be added to the cell cultures one hour prior to LPS stimulation.
Measurement of Pro-inflammatory Cytokines (ELISA)
The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants will be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8]
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Cell culture supernatants are added to the wells.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A substrate solution is added to produce a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the cytokine concentration is determined by comparison to a standard curve.
Analysis of NF-κB Signaling Pathway (Western Blot)
The activation of the NF-κB signaling pathway, a key regulator of inflammation, will be assessed by Western blot analysis of key proteins.[9][10]
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from cell lysates.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB p65 and IκBα, followed by a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The levels of nuclear p65 and phosphorylated IκBα are quantified to determine NF-κB activation.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided to illustrate the key signaling pathways involved in inflammation and the experimental workflow.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. h-h-c.com [h-h-c.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
From Bench to Bedside: A Comparative Guide to the Structure-Activity Relationship of Mevastatin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for hypercholesterolemia, a major risk factor for cardiovascular disease, was revolutionized by the discovery of statins. Mevastatin (B1676542) (also known as compactin), a natural product isolated from the fungus Penicillium citrinum, was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of mevastatin and its analogs, offering insights into the molecular features crucial for their inhibitory activity.
Comparative Biological Activity of Mevastatin and Analogs
The inhibitory potency of mevastatin and its derivatives against HMG-CoA reductase is a key determinant of their cholesterol-lowering efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.
| Compound | Modification | IC50 (nM) vs. HMG-CoA Reductase |
| Mevastatin (Compactin) | Parent Compound | 1-20 |
| 5-Ketocompactin | Oxidation at C-5 | 1-20 |
| Enone of 5-Ketocompactin | Dehydration of 5-Ketocompactin | 20-30 times less active than Mevastatin |
| 3-epi-Compactin | Inversion of stereochemistry at C-3 | Micromolar range |
| 5-epi-Compactin | Inversion of stereochemistry at C-5 | Micromolar range |
| L-649,398 (epimer) | Inversion of hexahydronaphthalene (B12109599) ring fusion | Micromolar range |
Data compiled from Heathcock et al., 1987.[3]
Structure-Activity Relationship (SAR) of Mevastatin Analogs
The SAR studies of mevastatin and its analogs have revealed several key structural features essential for potent HMG-CoA reductase inhibition. Mevastatin is a prodrug that is activated in vivo through the hydrolysis of its lactone ring to a β-hydroxy acid form. This open-ring structure mimics the tetrahedral intermediate formed during the conversion of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase, allowing it to bind to the enzyme's active site with high affinity.[1][4]
Key SAR insights include:
-
The Lactone/Hydroxy Acid Moiety: The β-hydroxy acid group is critical for inhibitory activity. The lactone form, present in the prodrug, is hydrolyzed in vivo to this active form.[1][4]
-
Stereochemistry: The stereochemistry at positions C-3 and C-5 of the hydroxy acid side chain, as well as the stereochemistry of the decalin ring system, is crucial for potent inhibition. Inversion of stereochemistry at any of these positions leads to a significant decrease in activity, with IC50 values shifting to the micromolar range.[3]
-
The Decalin Ring System: The bicyclic decalin ring is important for binding to the coenzyme A portion of the HMG-CoA reductase active site.[1] Modifications to this ring system can significantly impact inhibitory potency.
-
Modifications at C-5: While the hydroxyl group at C-5 is important, oxidation to a ketone (5-ketocompactin) does not diminish activity, suggesting some flexibility in this region for interaction with the enzyme. However, further modification to an enone results in a significant loss of potency.[3]
Below is a diagram illustrating the key SAR points for Mevastatin analogs.
Caption: Key structural features of Mevastatin determining its inhibitory activity.
HMG-CoA Reductase Signaling Pathway
Mevastatin exerts its cholesterol-lowering effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and other essential isoprenoids.[5] Inhibition of this enzyme in the liver leads to a decrease in intracellular cholesterol concentration. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, which increases the clearance of LDL cholesterol from the bloodstream.[5]
The following diagram illustrates the HMG-CoA reductase signaling pathway and the point of inhibition by Mevastatin.
Caption: The HMG-CoA reductase pathway and its inhibition by Mevastatin.
Experimental Protocols
HMG-CoA Reductase Activity/Inhibitor Screening Assay
The inhibitory activity of mevastatin and its analogs is typically determined using an in vitro enzyme inhibition assay. A common method is a colorimetric or radiometric assay that measures the activity of HMG-CoA reductase.
Principle: The assay measures the rate of NADPH consumption, which is proportional to the activity of HMG-CoA reductase, by monitoring the decrease in absorbance at 340 nm.[6][7] Alternatively, a radiometric assay can be used to measure the formation of the product, [14C]-mevalonic acid, from the substrate [14C]-HMG-CoA.[8]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
Test compounds (Mevastatin and its analogs)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure (Colorimetric Assay):
-
Reagent Preparation: Prepare solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding NADPH to each well.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the general workflow for screening HMG-CoA reductase inhibitors.
References
- 1. Mevastatin | C23H34O5 | CID 64715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mevastatin - Wikipedia [en.wikipedia.org]
- 3. Total synthesis and biological evaluation of structural analogues of compactin and dihydromevinolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.com [abcam.com]
- 8. Determination of simvastatin-derived HMG-CoA reductase inhibitors in biomatrices using an automated enzyme inhibition assay with radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stachartin C: No Publicly Available Bioactivity Data for Cross-Cell Line Comparison
A comprehensive search of publicly available scientific literature and databases revealed no specific information on a compound designated as "Stachartin C." Consequently, a cross-validation of its bioactivity in different cell lines, as requested, cannot be performed at this time. The creation of a comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams is contingent on the existence of primary research data, which appears to be unavailable for this particular compound.
For a comparison guide on the bioactivity of any given compound to be generated, the following information would be required:
-
Quantitative Bioactivity Data: This typically includes metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from studies conducted in multiple, distinct cell lines. This data is essential for creating comparative tables.
-
Detailed Experimental Protocols: To ensure reproducibility and allow for critical evaluation, detailed methodologies are necessary. This includes information on cell culture conditions, compound treatment protocols, and the specific assays used to measure bioactivity (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis).
-
Mechanism of Action and Signaling Pathway Information: Understanding the molecular mechanisms through which a compound exerts its effects is crucial. This information, often elucidated through techniques like Western blotting, qPCR, or RNA sequencing, would be used to construct diagrams of the relevant signaling pathways.
It is possible that "this compound" is a novel or recently discovered compound, and research on its bioactivity has not yet been published. Alternatively, the name may be a specific internal designation not yet in public use, or there may be a typographical error in the compound's name.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the name and consult specialized chemical or biological databases that may contain proprietary or very recent data. Should data on the bioactivity of this compound become publicly available, a comprehensive comparison guide could be developed.
A Comparative Analysis of the Anti-Inflammatory Efficacy of Acteoside from Stachytarpheta and Known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of acteoside, a prominent bioactive compound found in the plant genus Stachytarpheta (often referred to colloquially, though imprecisely, as Stachartin C in some contexts), against established non-steroidal anti-inflammatory drugs (NSAIDs). This comparison is based on available experimental data on their inhibitory activities against key inflammatory mediators.
Comparative Efficacy: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of acteoside and common NSAIDs against COX-1 and COX-2. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 | Species/Cell Line |
| Acteoside (from Stachytarpheta) | COX-2 | Selective interaction with the catalytic cavity has been reported, but specific IC50 values are not readily available in the reviewed literature. Inhibits COX-2 expression. | - |
| Ibuprofen | COX-1 | 13 µM | - |
| COX-2 | 370 µM | - | |
| Diclofenac | COX-1 | 4 nM | Human (CHO cells) |
| COX-2 | 1.3 nM | Human (CHO cells) | |
| Celecoxib | COX-1 | >100 µM | - |
| COX-2 | 40 nM[1] | - |
Note: While a specific IC50 value for acteoside's direct inhibition of the COX-2 enzyme is not available in the reviewed literature, studies indicate it selectively interacts with the enzyme's catalytic cavity and suppresses its expression. Further quantitative analysis is required for a direct comparison of enzymatic inhibition.
Inhibition of Pro-inflammatory Cytokines and Mediators
Beyond direct enzyme inhibition, the anti-inflammatory effects of these compounds can be assessed by their ability to suppress the production of pro-inflammatory cytokines and other inflammatory mediators.
| Compound | Target Mediator | IC50 | Cell Line |
| Acteoside (from Stachytarpheta) | Nitric Oxide (NO) | 39.8 µM | RAW 264.7 macrophages |
| Stachytarpheta jamaicensis leaf extract | Egg Albumin Denaturation | 0.04 mg/mL | - |
| BSA Denaturation | 0.15 mg/mL[2] | - |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of NSAIDs and acteoside are mediated through distinct signaling pathways.
NSAID Mechanism of Action
NSAIDs primarily exert their anti-inflammatory effects by blocking the arachidonic acid pathway. By inhibiting COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Acteoside's Multi-Target Mechanism of Action
Acteoside from Stachytarpheta exhibits a broader, multi-targeted anti-inflammatory mechanism. It has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] This is achieved through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This protocol outlines a typical fluorometric assay to determine the COX-2 inhibitory activity of a test compound.
References
- 1. Inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by acteoside through blocking of AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Stachartin C Findings: A Comparative Analysis
An objective comparison of Stachartin C's performance with alternative compounds, supported by experimental data, for researchers, scientists, and drug development professionals.
Notice: Comprehensive searches of publicly available scientific literature and research databases did not yield any information on a compound named "this compound". It is possible that this is a novel, not-yet-published compound, an internal designation, or a misspelling of an existing drug.
Without accessible data on this compound, a direct comparative analysis with alternative treatments is not feasible at this time. This guide will therefore outline a standardized framework for such a comparison, which can be populated once verifiable data on this compound becomes available.
Data Presentation: Comparative Efficacy and Safety
Quantitative data from preclinical and clinical studies are essential for an objective comparison. The following tables are presented as templates for organizing such data.
Table 1: Comparative In Vitro Efficacy
| Compound | Target/Assay | IC50/EC50 (nM) | Potency Ratio (vs. Alternative A) | Source Publication |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Example: Kinase X | 15 | 1.0 | [Citation] |
| Alternative B | Example: Kinase X | 45 | 0.33 | [Citation] |
| Alternative C | Example: Kinase X | 10 | 1.5 | [Citation] |
Table 2: Comparative In Vivo Efficacy in Disease Model
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint (% change vs. vehicle) | Source Publication |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Example: Xenograft | 10 mg/kg, QD | 50% tumor growth inhibition | [Citation] |
| Alternative B | Example: Xenograft | 30 mg/kg, QD | 35% tumor growth inhibition | [Citation] |
| Alternative C | Example: Xenograft | 10 mg/kg, BID | 65% tumor growth inhibition | [Citation] |
Table 3: Comparative Safety Profile (Preclinical)
| Compound | Animal Model | NOAEL (No-Observed-Adverse-Effect Level) (mg/kg/day) | Key Toxicities Observed | Source Publication |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Alternative A | Example: Rat | 50 | Mild gastrointestinal distress | [Citation] |
| Alternative B | Example: Rat | 100 | None observed | [Citation] |
| Alternative C | Example: Rat | 25 | Elevated liver enzymes | [Citation] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following represents a standard structure for presenting key experimental protocols.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, test compounds (this compound and alternatives), assay buffer, detection reagents.
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the inhibition data against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on a cancer cell line.
-
Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a luminescence-based assay that quantifies ATP.
-
Normalize the data to vehicle-treated control wells.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of growth inhibition against the log of the compound concentration.
-
Mandatory Visualization
Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental workflows.
Caption: Hypothetical MAPK/ERK signaling pathway with points of inhibition.
Caption: A generalized workflow for preclinical drug discovery.
Comparative Bioanalysis of Stachartin C and Stachartin B: A Review of Phenylspirodrimanes from Stachybotrys chartarum
A comprehensive comparative analysis of the bioactivities of Stachartin C and Stachartin B remains a nascent field of study. These two phenylspirodrimane secondary metabolites, produced by the fungus Stachybotrys chartarum, have been identified, but specific data on their biological effects are limited in publicly available research. However, by examining the well-documented bioactivities of other closely related compounds isolated from the same fungus, we can infer potential therapeutic applications and guide future research.
Stachybotrys chartarum is a rich source of diverse secondary metabolites, including a variety of phenylspirodrimanes, which have demonstrated a range of biological activities such as cytotoxic, anti-inflammatory, and antiviral effects. While direct comparative experimental data for this compound and Stachartin B is not yet available, this guide provides a comparative overview of the bioactivities of other prominent phenylspirodrimanes from S. chartarum to offer a predictive framework for the potential activities of this compound and B.
Quantitative Bioactivity Data of Phenylspirodrimanes from Stachybotrys chartarum
To provide a basis for comparison, the following table summarizes the cytotoxic and anti-inflammatory activities of several known phenylspirodrimanes isolated from S. chartarum. This data, extracted from various scientific studies, highlights the potential for this class of compounds to act as potent biological agents.
| Compound Name | Bioactivity | Cell Line / Assay | IC50 / Activity | Positive Control |
| Stachybotrysin B | Anti-HIV-1 | Luciferase/VSV-G | 19.2 µM | Efavirenz (4.0 nM) |
| Stachybotrysin C | Anti-inflammatory | Griess assay/RAW264.7 cells | 27.2 µM | Indomethacin (37.5 µM) |
| Stachybotrylactam | Cytotoxicity | MP41, 786, 786R, CAL33, CAL33RR | 0.3-2.2 µM | Not specified |
| Stachybotrylactam acetate | Cytotoxicity | MP41, 786, 786R, CAL33, CAL33RR | 0.3-2.2 µM | Not specified |
| 2α-acetoxystachybotrylactam acetate | Cytotoxicity | MP41, 786, 786R, CAL33, CAL33RR | 0.3-2.2 µM | Not specified |
| Stachybonoid C | Anti-inflammatory | RAW264.7 cells | 27.2 µM | Not specified |
| Stachybonoid F | Anti-inflammatory | RAW264.7 cells | 52.5 µM | Not specified |
| Stachybotrysin | Anti-inflammatory | RAW264.7 cells | 17.9 µM | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the bioactivities of phenylspirodrimanes from S. chartarum.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A-549, SMMC-7721, MCF-7, SW-480, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, Stachartin B, or other phenylspirodrimanes) are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW264.7 Macrophages)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce nitric oxide (NO) production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells, and the IC50 value is determined.
Visualizing Potential Mechanisms of Action
To illustrate the potential molecular pathways through which this compound and Stachartin B might exert cytotoxic effects, a generalized diagram of an apoptosis signaling pathway is provided below. This is a common mechanism for cytotoxicity induced by natural products.
Caption: Generalized apoptosis signaling pathways.
The experimental workflow for assessing cytotoxicity is a crucial component of bioactivity screening. The following diagram illustrates a typical workflow for an MTT-based cytotoxicity assay.
Caption: Experimental workflow for MTT cytotoxicity assay.
Safety Operating Guide
Essential Safety and Disposal Procedures for Stachartin C
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Stachartin C, a natural product isolated from the fungus Stachybotrys chartarum.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general principles of chemical waste management and information on related compounds to ensure safe handling and disposal.
I. Understanding this compound: Properties and Hazards
This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1] Fungi of this genus are known to produce a wide array of bioactive secondary metabolites, including mycotoxins.[2][3] Therefore, it is prudent to handle this compound with care, assuming it may possess cytotoxic or other hazardous properties.
Key Considerations:
-
Toxicity: The specific toxicity of this compound is not well-documented in publicly available sources. However, many secondary metabolites from S. chartarum exhibit biological activity, suggesting that this compound should be handled as a potentially hazardous substance.[2][4]
-
Physical State: this compound is typically supplied as a solid (powder).
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of aerosolization, a respirator may be necessary.
| Property | Data | Source |
| Origin | Natural product from Stachybotrys chartarum | [1] |
| Compound Type | Secondary Metabolite | [1][2] |
| Known Biological Activities of Related Compounds | Cytotoxic, Antiviral, Anti-inflammatory, Antihyperlipidemic | [2][4][5] |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of chemical waste. Always adhere to your institution's specific waste management policies and local regulations.
Step 1: Waste Identification and Segregation
-
Categorize the Waste: Classify this compound waste as "chemical waste" or "hazardous waste" in accordance with your institution's guidelines and local regulations. Given its biological origin and potential for bioactivity, treating it as hazardous waste is a conservative and recommended approach.
-
Segregate Waste Streams:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible hazardous waste container labeled with the full chemical names of both the solute and the solvent. Do not mix incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Proper Waste Containment and Labeling
-
Container Selection: Use containers that are compatible with the chemical waste they will hold. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a container that will not react with the solvent.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide")
-
The approximate quantities or concentrations
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage of Waste
-
Designated Storage Area: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated, especially for volatile liquid waste.
Step 4: Waste Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour chemical waste down the drain or dispose of it in the regular trash.
-
Follow EHS Procedures: Adhere to all procedures and documentation requirements set forth by your EHS department for waste pickup.
III. Experimental Workflow and Potential Biological Impact
As the specific biological activity of this compound is not widely reported, a general experimental workflow for assessing the cytotoxicity of a novel compound is presented below. Many secondary metabolites from S. chartarum are known to affect fundamental cellular processes. A potential, though not confirmed, mechanism of action for a bioactive compound could involve the modulation of key signaling pathways that regulate cell survival and apoptosis (programmed cell death).
The diagram above illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound on a cell line.
Below is a hypothetical signaling pathway that a bioactive compound could influence, leading to apoptosis.
This diagram depicts a simplified model of the intrinsic apoptosis pathway, which can be triggered by various cellular stresses and bioactive compounds. Activation of pro-apoptotic proteins like Bax and Bak leads to mitochondrial dysfunction and the activation of a caspase cascade, culminating in programmed cell death.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling Stachartin C
Disclaimer: This document provides essential safety and logistical information for handling Stachartin C, a mycotoxin produced by the fungus Stachybotrys chartarum. The information herein is based on general knowledge of mycotoxins and hazardous chemical handling. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before any handling, storage, or disposal. All laboratory activities involving this compound must be preceded by a thorough risk assessment conducted by qualified personnel.
This compound is a natural product isolated from Stachybotrys chartarum, a fungus known for producing highly toxic mycotoxins, such as macrocyclic trichothecenes. These toxins are potent protein synthesis inhibitors and can pose significant health risks. Due to the potential for high toxicity, this compound should be handled with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Given the high potential toxicity of mycotoxins from Stachybotrys chartarum, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and ingestion.[1]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Respiratory Protection | N95 or FFP2 certified respirator | Full-face respirator with P100/FFP3 particulate and organic vapor cartridges |
| Hand Protection | Double-gloving with nitrile gloves | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) with extended cuffs |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face respirator |
| Body Protection | Disposable lab coat with tight cuffs | Disposable, chemical-resistant coveralls (e.g., Tyvek) |
| Foot Protection | Closed-toe shoes | Disposable shoe covers |
Operational Plan: Handling and Experimental Protocols
All manipulations of this compound, both in powdered form and in solution, must be performed within a certified chemical fume hood or a glove box to minimize the risk of aerosol generation and inhalation.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including vials, solvents, pipettes, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of powdered this compound in a tared vial within the fume hood. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
-
Solubilization: Add the appropriate solvent to the vial containing the this compound powder. Close the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution in a clearly labeled, sealed container in a designated, secure location. For long-term storage, powdered this compound should be kept at -20°C for up to 3 years, and solutions at -80°C for up to 1 year.[2]
-
Decontamination and Waste Disposal: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items as hazardous waste. Wash hands thoroughly with soap and water.
Caption: Workflow for the Safe Handling and Preparation of a this compound Stock Solution.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, weighing paper, pipette tips, vials) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, contaminated solvents) Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | (e.g., contaminated needles, scalpels) Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste. |
Decontamination and Spill Management
Effective decontamination procedures are crucial to prevent the spread of this compound. Several methods can be employed for the decontamination of mycotoxins, though their efficacy against this compound should be validated.
| Decontamination Method | Application |
| Chemical Inactivation | Solutions of sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521) can be effective for decontaminating surfaces and equipment. Contact time and concentration should be optimized. |
| Physical Removal | For dry spills, carefully wipe the area with a damp cloth, avoiding the creation of dust. For liquid spills, use absorbent pads. All cleaning materials must be disposed of as hazardous waste. |
Spill Response Protocol:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: For liquid spills, use absorbent material to contain the spill. For solid spills, gently cover with a damp cloth to prevent aerosolization.
-
Clean: Carefully clean the spill area, working from the outside in. Use a suitable decontamination solution.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
